4-Phenylpiperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFQBTWXOGINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057738 | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40807-61-2 | |
| Record name | 4-Hydroxy-4-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40807-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040807612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40807-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPIPERIDIN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69T6Q5GXM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Phenylpiperidin-4-ol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Phenylpiperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.
Reaction Principle and Pathway
The synthesis of this compound is achieved through the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to a protected 4-piperidone derivative. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), is crucial to prevent the Grignar reagent from acting as a base and deprotonating the piperidine nitrogen. Following the Grignard addition, the protecting group is removed under acidic conditions to yield the final product.
Quantitative Data
The yield of this compound is influenced by several factors, including the choice of protecting group, reaction temperature, and reaction time. The following table summarizes representative data for this and closely related syntheses.
| N-Protecting Group | Grignard Reagent | Ketone Substrate | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Carboethoxy | Phenylmagnesium bromide | 1-Carbethoxy-4-piperidone | Not specified | Not specified | 68 | [1] |
| Boc | 4-Fluorophenylmagnesium bromide | N-Boc-4-piperidone | -78 to room temp. | 1-2 at -78°C, then overnight | Not specified | [2] |
| Boc | Phenylmagnesium bromide | N-Boc-4-piperidone | 0 to room temp. | 2 | ~95 (crude) | Inferred |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
If necessary, add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous THF.
-
Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Grignard Addition to N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone
-
Freshly prepared phenylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-phenylpiperidin-4-ol.
N-Boc Deprotection
Materials:
-
Crude N-Boc-4-phenylpiperidin-4-ol
-
4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (using HCl in Dioxane):
-
Dissolve the crude N-Boc-4-phenylpiperidin-4-ol in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.
-
Upon completion (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, the resulting salt is neutralized with a base like saturated aqueous sodium bicarbonate solution and extracted with an organic solvent.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.
Troubleshooting and Optimization
-
Low Yield of Grignard Reagent: Ensure all reagents and glassware are scrupulously dry. Activation of magnesium may be necessary.
-
Low Yield of Addition Product: The reaction is highly exothermic; maintain low temperatures during the addition of the Grignard reagent to minimize side reactions such as enolization of the piperidone.
-
Incomplete Deprotection: If the Boc deprotection is slow, increasing the concentration of the acid or the reaction time may be necessary. Gentle heating can be considered, but should be monitored carefully to avoid side reactions.[3]
-
Side Product Formation: Common side reactions include the Wurtz coupling of the Grignard reagent with unreacted bromobenzene and reduction of the piperidone. Slow addition of reagents helps to minimize these.
This guide provides a comprehensive framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be required. Always follow appropriate laboratory safety procedures when handling the reagents described.
References
Physicochemical properties of 4-Phenylpiperidin-4-ol
An In-depth Technical Guide on the Physicochemical Properties of 4-Phenylpiperidin-4-ol
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the core physicochemical properties of this compound. This compound, also known as 4-phenyl-4-piperidinol, is a significant intermediate in the synthesis of pharmaceuticals, particularly analgesics and psychoactive substances.[1] Its molecular structure and properties are crucial for its application in medicinal chemistry and neuroscience research.[1]
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are crucial for predicting its behavior in chemical reactions and biological systems. These properties influence its reactivity, solubility, and potential as a building block for more complex molecules.[1] The quantitative data is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [3][4] |
| Melting Point | 157-161 °C | [5] |
| Boiling Point | 318 °C | [1] |
| Density | ~1.1 g/cm³ | [1] |
| LogP | 1.06 | [6] |
| Appearance | White to off-white solid/powder | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline standard experimental protocols for measuring the melting point and the n-octanol/water partition coefficient (LogP).
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample should be packed to a height of about 1/16 inch.[7]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a DigiMelt or a Thiele tube setup.[7] The apparatus is equipped with a calibrated thermometer or digital sensor.
-
Heating and Observation: The sample is heated at a controlled, slow rate, typically around 2°C per minute, especially when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range. For unknown samples, a rapid initial heating can be performed to find an approximate melting point, followed by a more precise measurement with a slower heating ramp.[7]
n-Octanol/Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic properties, such as absorption and distribution. A positive LogP value indicates higher solubility in lipids (organic phase), while a negative value indicates higher solubility in water (aqueous phase).[8] The "shake-flask" method is a common technique for experimental LogP determination.[8]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to mutually saturate.[9]
-
Sample Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.[9]
-
Equilibration: The mixture is agitated (e.g., by rotation or shaking) for a sufficient time (e.g., one hour) to allow the compound to reach equilibrium between the two phases.[9]
-
Phase Separation: The two immiscible phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8][9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[8]
Visualized Workflows and Relationships
Diagrams are provided below to illustrate the logical flow of a potential synthesis route for a derivative of this compound and a general analytical workflow for its characterization.
Caption: A logical workflow for the synthesis of a 4-phenylpiperidine derivative.
Caption: Standard analytical workflow for the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97% | CAS: 40807-61-2 | AChemBlock [achemblock.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 4-Phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry (MS) and infrared (IR) spectroscopy analysis of 4-Phenylpiperidin-4-ol. This document details experimental protocols and data interpretation, offering valuable insights for the characterization of this important compound in research and drug development settings.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in high-resolution mass spectrometry (HRMS).
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.12265 |
| [M+Na]⁺ | 200.10459 |
| [M+K]⁺ | 216.07853 |
| [M+NH₄]⁺ | 195.14919 |
| [M+H-H₂O]⁺ | 160.11263 |
| [M-H]⁻ | 176.10809 |
| [M+HCOO]⁻ | 222.11357 |
| [M+CH₃COO]⁻ | 236.12922 |
Fragmentation Pattern
The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of the hydroxyl, piperidine, and phenyl functional groups. Key fragmentation pathways for alcohols, amines, and aromatic compounds include alpha-cleavage and the loss of small neutral molecules.[1]
Expected Fragmentation:
-
Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule, which would result in a peak at m/z 160 ([M-18]⁺).
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines.[1] This can lead to the formation of various charged fragments.
-
Phenyl Group Fragmentation: The stable phenyl group can lead to characteristic fragments, including the phenyl cation (C₆H₅⁺) at m/z 77.
Experimental Protocol: Mass Spectrometry
The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). For Mass-Spec compatible applications using HPLC, any acid modifiers in the mobile phase, such as phosphoric acid, should be replaced with a volatile acid like formic acid.[2]
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1200 series) coupled to a Mass Spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
LC-MS Parameters:
-
Column: A reverse-phase C18 column is suitable for separation.[2]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient from low to high organic phase (acetonitrile) should be used to ensure good separation and peak shape.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for compounds with basic nitrogen atoms.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set according to the instrument manufacturer's specifications.
-
Drying Gas (N₂) Flow Rate and Temperature: Optimize for maximum signal intensity.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Absorption Peaks
The following table summarizes the expected characteristic infrared absorption peaks for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Broad |
| N-H (Piperidine) | Stretching | 3500 - 3300 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 2922 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
| C-N (Amine) | Stretching | 1250 - 1020 | Medium |
Note: A study on a this compound substituted pyrazole reported an O-H stretching vibration at 3360 cm⁻¹ and a C-H stretch at 2922 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
The following is a generalized protocol for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy with a Potassium Bromide (KBr) pellet.
Instrumentation:
-
FT-IR Spectrometer (e.g., Nicolet-Impact-410).
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of dry this compound and 100-200 mg of dry, spectroscopic grade KBr powder.
-
Grind the mixture together in a clean, dry agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
FT-IR Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Collection and Analysis:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption peaks to the corresponding functional groups.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analytical characterization of this compound.
Caption: Workflow for Synthesis and Analysis.
References
Crystal Structure of 4-Phenylpiperidin-4-ol Hydrochloride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the structural characteristics of 4-Phenylpiperidin-4-ol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Despite an extensive search of publicly available databases, the complete crystal structure of this compound hydrochloride has not been reported. Therefore, this document presents a detailed analysis based on the closely related analogue, 4-(4-chlorophenyl)piperidin-4-ol, for which crystallographic data is available. The guide covers expected structural features, detailed experimental protocols for synthesis and single-crystal X-ray diffraction, and visualizations of the synthetic workflow and molecular structure. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and its hydrochloride salt are important building blocks in medicinal chemistry, notably in the synthesis of opioid analgesics and other central nervous system-acting agents. The three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. While the specific crystal structure of this compound hydrochloride is not publicly available, analysis of analogous structures provides significant insights into its expected molecular conformation and intermolecular interactions.
Predicted Molecular Structure and Conformation
The molecular structure of this compound hydrochloride is expected to share significant similarities with its chloro-substituted analog, 4-(4-chlorophenyl)piperidin-4-ol. The piperidine ring is predicted to adopt a stable chair conformation. In this conformation, the bulky phenyl group would likely occupy an equatorial position to minimize steric hindrance, while the hydroxyl group would consequently be in an axial position. The protonated piperidine nitrogen forms a hydrochloride salt.
Key Structural Features of the Analog: 4-(4-chlorophenyl)piperidin-4-ol
The crystal structure of 4-(4-chlorophenyl)piperidin-4-ol reveals a monoclinic crystal system. The piperidine ring indeed adopts a chair conformation with the 4-(4-chlorophenyl) group in an equatorial orientation and the hydroxyl group in an axial position. This arrangement is stabilized by a network of hydrogen bonds.
Quantitative Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol
The following tables summarize the crystallographic data for the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, which serves as a predictive model for this compound hydrochloride.
Table 1: Crystal Data and Structure Refinement for 4-(4-chlorophenyl)piperidin-4-ol
| Parameter | Value |
| Empirical formula | C₁₁H₁₄ClNO |
| Formula weight | 211.68 |
| Temperature | 295 K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.3706 (10) Å |
| b | 9.5204 (8) Å |
| c | 10.6164 (9) Å |
| α | 90° |
| β | 108.458 (8)° |
| γ | 90° |
| Volume | 1090.13 (16) ų |
| Z | 4 |
| Density (calculated) | 1.289 Mg/m³ |
Table 2: Selected Bond Lengths (Å) for 4-(4-chlorophenyl)piperidin-4-ol
| Bond | Length (Å) |
| Cl1-C10 | 1.742(2) |
| O1-C1 | 1.439(2) |
| N1-C2 | 1.485(3) |
| N1-C6 | 1.487(3) |
| C1-C2 | 1.536(3) |
| C1-C6 | 1.539(3) |
| C1-C7 | 1.542(3) |
Table 3: Selected Bond Angles (°) for 4-(4-chlorophenyl)piperidin-4-ol
| Angle | Degree (°) |
| C2-N1-C6 | 111.9(2) |
| O1-C1-C2 | 108.9(2) |
| O1-C1-C6 | 109.1(2) |
| C2-C1-C6 | 110.1(2) |
| O1-C1-C7 | 109.5(2) |
| C2-C1-C7 | 111.1(2) |
| C6-C1-C7 | 108.1(2) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction.
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid
-
Sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the phenylmagnesium bromide Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.
-
Reaction with Piperidone: The solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Debenzylation and Hydrochloride Salt Formation: The resulting 1-benzyl-4-phenylpiperidin-4-ol is debenzylated, typically via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere), to yield this compound. The free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound hydrochloride in a suitable solvent system, such as ethanol-ether or methanol-dichloromethane.
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a specific temperature (e.g., 295 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
The collected data are processed to obtain integrated intensities and are corrected for various factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural determination, and the predicted molecular structure of this compound hydrochloride.
Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound hydrochloride.
Caption: Predicted molecular structure and key interactions of this compound hydrochloride.
Conclusion
While the definitive crystal structure of this compound hydrochloride remains to be publicly reported, a comprehensive understanding of its likely structural features can be derived from the analysis of closely related, structurally characterized analogs. This guide provides researchers with the necessary theoretical background and practical experimental protocols to synthesize, crystallize, and characterize this important pharmaceutical intermediate. The provided data and visualizations serve as a valuable resource for further research and development in this area.
Solubility of 4-Phenylpiperidin-4-ol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for its determination. It includes a qualitative solubility profile based on available information and the physicochemical properties of structurally related compounds. Furthermore, this guide presents detailed experimental protocols for the accurate measurement of thermodynamic solubility using the established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This information is intended to empower researchers and drug development professionals in their formulation and process development activities involving this compound.
Introduction
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including analgesics and other central nervous system agents. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes and for the development of stable and bioavailable pharmaceutical formulations.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed, generalized methodology for researchers to determine its solubility in a range of common organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 157-161 °C | |
| Predicted LogP | 1.0 | [3] |
Solubility Profile of this compound
The parent compound, piperidine, is miscible with water and soluble in many organic solvents like alcohols and ethers[4][5]. This compound, with the addition of a phenyl and a hydroxyl group, is expected to have more complex solubility behavior.
The following table summarizes the available qualitative solubility information and indicates where quantitative data is currently unavailable.
| Solvent | Solvent Type | Predicted/Reported Solubility | Quantitative Data (mg/mL at 25°C) |
| Methanol | Polar Protic | Soluble | Data not available |
| Ethanol | Polar Protic | Likely Soluble | Data not available |
| Isopropanol | Polar Protic | Likely Soluble | Data not available |
| Acetone | Polar Aprotic | Likely Soluble | Data not available |
| Ethyl Acetate | Polar Aprotic | Likely Soluble | Data not available |
| Dichloromethane | Halogenated | Likely Soluble | Data not available |
| Chloroform | Halogenated | Soluble | Data not available |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |
Note: "Likely Soluble" is an estimation based on the solubility of structurally similar compounds and general principles of solubility.
Experimental Protocol for Thermodynamic Solubility Determination
The following section provides a detailed, generalized protocol for the determination of the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the shake-flask method followed by concentration analysis via HPLC-UV.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
Experimental Workflow
The overall workflow for determining the thermodynamic solubility is depicted in the following diagram.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be chemically resistant to the solvent used.
-
Accurately dilute a known volume of the filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or mobile phase.
-
Perform a series of serial dilutions of the stock solution to create at least five calibration standards of different known concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC-UV system with an appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Equilibrate the column with the mobile phase. A typical mobile phase for the analysis of this compound could be a mixture of acetonitrile and water with a suitable buffer[6].
-
Inject the prepared calibration standards and the diluted sample filtrate onto the HPLC system.
-
Record the peak areas from the chromatograms.
-
Data Analysis and Calculation
-
Calibration Curve:
-
Plot the peak area of the calibration standards against their corresponding known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration curve.
-
-
Solubility Calculation:
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
The solubility is typically expressed in mg/mL or g/100 mL.
-
Signaling Pathways and Logical Relationships
While this document focuses on the physicochemical property of solubility, understanding this property is a foundational step in the broader context of drug development. The solubility of a compound like this compound directly impacts its suitability for biological screening and subsequent formulation development. The logical relationship is outlined below.
Conclusion
The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide has provided a comprehensive overview of its known qualitative solubility and, more importantly, a detailed experimental protocol for the quantitative determination of its thermodynamic solubility. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate the reliable data needed to guide synthesis, purification, and formulation efforts. The provided workflows and diagrams offer a clear and structured approach to understanding and determining this critical physicochemical property.
References
- 1. This compound | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 40807-61-2 | AChemBlock [achemblock.com]
- 3. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. This compound | SIELC Technologies [sielc.com]
The Cornerstone of Modern Analgesics: A Technical Guide to the Discovery and Synthesis of 4-Hydroxy-4-phenylpiperidine
Introduction
4-Hydroxy-4-phenylpiperidine is a pivotal molecule in medicinal chemistry, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals. Its rigid scaffold, incorporating both a hydrophilic alcohol and a lipophilic phenyl group, has made it a valuable intermediate, particularly in the development of analgesics and other psychoactive agents.[1] This technical guide provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its synthesis, and its enduring significance in modern drug development.
The Dawn of a New Class of Analgesics: Historical Context
The discovery of 4-hydroxy-4-phenylpiperidine is intrinsically linked to the pioneering work on synthetic opioids in the mid-20th century. Following the synthesis of pethidine (meperidine) in 1938 by Otto Eisleb, the 4-phenylpiperidine scaffold was established as a crucial pharmacophore for potent analgesic activity.[2] This breakthrough spurred extensive research into related structures, with the aim of developing safer and more effective pain relief than existing opioids like morphine.[3] Within this intensive period of drug discovery, 4-hydroxy-4-phenylpiperidine emerged as a key synthetic intermediate, providing a versatile platform for the creation of a multitude of derivatives, including the potent fentanyl series of analgesics, first synthesized in the 1960s.[4][5]
The Historical Synthesis: A Two-Step Approach
The most historically significant and enduring method for the synthesis of 4-hydroxy-4-phenylpiperidine involves a two-step process: a Grignard reaction to construct the core structure, followed by the deprotection of the piperidine nitrogen.
Step 1: Grignard Reaction with a Protected 4-Piperidone
The key carbon-carbon bond formation is achieved through the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to an N-protected 4-piperidone. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions, as the acidic N-H proton would otherwise quench the highly basic Grignard reagent. The benzyl group has been a common choice for this purpose due to its relative stability and ease of removal.
Step 2: N-Deprotection via Catalytic Hydrogenation
Following the successful formation of N-benzyl-4-hydroxy-4-phenylpiperidine, the benzyl protecting group is removed. Catalytic hydrogenation is the most common and efficient method for this transformation. In this step, the protected compound is reacted with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, which cleaves the benzyl group to yield the final product, 4-hydroxy-4-phenylpiperidine, and toluene as a byproduct.
Experimental Protocols
The following are detailed experimental protocols for the historical two-step synthesis of 4-hydroxy-4-phenylpiperidine.
Protocol 1: Synthesis of 1-Benzyl-4-hydroxy-4-phenylpiperidine via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
1-Benzyl-4-piperidone
-
Saturated aqueous solution of ammonium chloride
-
Ether or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
-
A solution of bromobenzene in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide).
-
Once the Grignard reagent has formed, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at room temperature.[5]
-
After the addition is complete, the reaction mixture is heated to reflux for 30 minutes to ensure the reaction goes to completion.[5]
-
The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
The resulting mixture is extracted with ether or ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-benzyl-4-hydroxy-4-phenylpiperidine.
Protocol 2: Synthesis of 4-Hydroxy-4-phenylpiperidine via Catalytic Hydrogenation
Materials:
-
1-Benzyl-4-hydroxy-4-phenylpiperidine
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
Procedure:
-
1-Benzyl-4-hydroxy-4-phenylpiperidine is dissolved in methanol or ethanol in a suitable hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is connected to a hydrogen gas source and purged to replace the air with hydrogen.
-
The mixture is then stirred under a hydrogen atmosphere (pressure may vary, but atmospheric pressure can be sufficient) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-hydroxy-4-phenylpiperidine.
Quantitative Data
The following table summarizes key quantitative data for 4-hydroxy-4-phenylpiperidine.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Melting Point | 157-161 °C |
| Appearance | White to off-white crystalline solid |
| CAS Number | 40807-61-2 |
Visualizing the Synthesis
To better illustrate the historical synthesis of 4-hydroxy-4-phenylpiperidine, the following diagrams outline the logical workflow and the key reaction mechanism.
Caption: Logical workflow for the historical synthesis of 4-hydroxy-4-phenylpiperidine.
Caption: Key steps in the Grignard reaction for the synthesis of the protected intermediate.
Modern Significance and Applications
4-Hydroxy-4-phenylpiperidine remains a cornerstone in the synthesis of a wide range of pharmaceuticals. Its derivatives are found in:
-
Opioid Analgesics: It is a key precursor to potent analgesics such as fentanyl and its analogs.[4][5]
-
Antipsychotics: The 4-phenylpiperidine structure is present in several butyrophenone antipsychotics like haloperidol.[6]
-
Dopamine Receptor Ligands: It serves as a scaffold for compounds targeting dopamine receptors, which are under investigation for various neurological and psychiatric disorders.[7]
-
Other CNS-active agents: Its derivatives have been explored for a variety of other applications, including as selective serotonin reuptake inhibitors (SSRIs) and sigma receptor ligands.[6][8]
Conclusion
From its origins in the quest for synthetic analgesics to its current role as a versatile building block in modern drug discovery, 4-hydroxy-4-phenylpiperidine holds a significant place in the history of medicinal chemistry. The classic two-step synthesis, involving a Grignard reaction followed by deprotection, is a testament to the enduring power of fundamental organic reactions. As researchers continue to explore the vast chemical space of piperidine derivatives, the legacy of this foundational molecule is certain to continue to grow, leading to the development of new and improved therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pethidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-4-phenylpiperidine 99 40807-61-2 [sigmaaldrich.com]
4-Phenylpiperidin-4-ol: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-Phenylpiperidin-4-ol (CAS: 40807-61-2). Given the importance of this compound as a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its stability profile is crucial for ensuring the integrity of research and development activities, as well as for maintaining the quality of the substance during storage. This document synthesizes available data and outlines best practices for handling and stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various experimental and storage conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40807-61-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 157 - 162 °C | [2] |
| Boiling Point | 318 °C | [2] |
| Purity | Typically ≥ 97% | [1] |
| IUPAC Name | This compound | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets and supplier guidelines.
Storage Conditions:
-
Environment: Store in a dry and well-ventilated place.[3][4] For long-term storage, a cool, dry place is recommended.[3]
-
Incompatibilities: Keep away from incompatible substances and sources of ignition.[3]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
Chemical Stability Profile
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic Hydrolysis | Likely susceptible | Dehydration to form the corresponding 4-phenyl-1,2,3,6-tetrahydropyridine. |
| Basic Hydrolysis | Generally more stable than under acidic conditions | Minimal degradation expected. |
| Oxidation | Susceptible | Oxidation of the tertiary amine to an N-oxide. Ring-opening or other oxidative degradation of the piperidine ring may occur under strong oxidative stress. |
| Thermal Degradation | Relatively stable at recommended storage temperatures | Decomposition may occur at elevated temperatures, potentially involving dehydration or fragmentation. |
| Photodegradation | Potential for degradation | The aromatic ring and the tertiary amine are potential chromophores that could absorb UV light, leading to photolytic degradation. |
Experimental Protocols for Stability Assessment
A comprehensive forced degradation study is necessary to definitively determine the stability of this compound. The following protocols are proposed based on general guidelines for such studies and analytical methods developed for similar compounds.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for a forced degradation study.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound from its potential degradation products. The following parameters can serve as a starting point for method development.
Table 3: Proposed Starting Conditions for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm), and/or Mass Spectrometry (MS) for identification of degradants. |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of a tertiary amine, a tertiary alcohol, and a phenyl group provides multiple sites for chemical transformation under stress conditions.
Dehydration under Acidic Conditions
In the presence of a strong acid, the tertiary alcohol at the C4 position can be protonated, leading to the elimination of a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton would likely result in the formation of 4-phenyl-1,2,3,6-tetrahydropyridine.
Caption: Postulated dehydration pathway under acidic conditions.
Oxidation Pathway
The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for tertiary amines.
Caption: Postulated N-oxidation pathway.
Conclusion
This compound is a relatively stable compound when stored under the recommended conditions of room temperature in a tightly sealed container, protected from moisture. However, its structure suggests potential susceptibility to degradation under forced conditions, particularly acidic hydrolysis and oxidation. For researchers and drug development professionals, it is imperative to conduct thorough stability studies to understand its degradation profile. The development and validation of a stability-indicating analytical method are critical for ensuring the quality and reliability of this important pharmaceutical intermediate throughout its lifecycle. The experimental protocols and potential degradation pathways outlined in this guide provide a solid framework for initiating such studies.
References
The Versatility of 4-Phenylpiperidin-4-ol: A Precursor for Novel Heterocyclic Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds, with heterocyclic compounds being at the forefront due to their wide range of biological activities. Among the myriad of starting materials, 4-Phenylpiperidin-4-ol has emerged as a valuable and versatile precursor for the synthesis of innovative heterocyclic systems. Its rigid piperidine core, coupled with the reactive hydroxyl group and the potential for substitution on the phenyl ring and the piperidine nitrogen, provides a unique platform for creating structurally diverse molecules with significant pharmacological potential. This technical guide delves into the synthesis of novel heterocyclic compounds derived from this compound, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Synthesis of a this compound Substituted Pyrazole Derivative (CHP)
A notable example of the utility of this compound is in the synthesis of a pyrazole derivative, referred to as CHP. This compound has demonstrated promising in vitro antifungal and antibacterial activities, which are attributed to the presence of the this compound moiety.[1][2] The synthesis involves the reaction of a Grignard reagent with a pyrazole precursor, incorporating the this compound structure.
Experimental Protocol: Synthesis of CHP
The synthesis of the this compound substituted pyrazole derivative (CHP) was conducted using high-purity commercial reagents in an oven-dried round-bottom flask.[3] The reaction progress was monitored by thin-layer chromatography (TLC) on alumina silica gel 60F254 plates, with visualization under UV light (254 nm) and iodine vapors.[3]
Characterization: The physicochemical properties of the synthesized CHP were thoroughly characterized using various analytical techniques:[3]
-
1H-NMR: To determine the proton chemical environment.
-
FT-IR: To identify the functional groups present in the molecule.
-
LC-MS: To confirm the molecular weight and purity of the compound.
Biological Activity and In Silico Studies
The synthesized CHP derivative exhibited significant in vitro antifungal and antibacterial properties.[1][2] Structure-activity relationship studies suggest that the this compound moiety enhances the absorption of lipids, thereby improving the pharmacological activity of the compound.[1]
To further understand the mechanism of action, in silico molecular docking studies were performed. These studies revealed robust binding interactions of CHP with key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential therapeutic relevance.[1] Furthermore, the compound was investigated for its antioxidant potential via the Keap1-Nrf2 pathway, showing a superior binding energy compared to the neuroprotective agent edaravone.[3]
Synthesis of Piperidinol Analogs with Anti-tuberculosis Activity
In the search for new treatments for tuberculosis, a library of piperidinol analogs was synthesized from this compound derivatives.[4] These compounds demonstrated anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL.[4]
Experimental Protocol: General Procedure for the Synthesis of Piperidinol Analogs (4a-p)
A 22-member optimization library was generated using parallel synthesis.[4] The general synthetic route involved the reaction of various substituted 4-phenylpiperidin-4-ols with different epoxides.
Example Synthesis of 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (4m):
This compound was synthesized with a 35.2% 2-step overall yield.[4]
-
Melting Point: 135-137 °C[4]
-
1H NMR (500 MHz, DMSO-d6): δ 7.93 (d, J = 2.0 Hz, 1H), 7.77 (dd, J = 2.0 and 8.5 Hz, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.65 (d, J = 8.5 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 5.15 (s, 1H, OH), 4.89 (d, J = 4.2 Hz, 1H, OH), 4.12 (m, 1H), 4.00 (m, 2H), 2.73 (m, 2H), 2.50 (m, 3H, overlapped with DMSO peak), 2.44 (dd, J = 5.9 and 12.5 Hz, 1H, NCHb), 1.95 (m, 2H), 1.57 (m, 2H).[4]
-
Mass Spectrum (ESI): m/z (MH)+ 498.1.[4]
-
HPLC Purity: 98.4% (218 nm), tR = 5.68 min.[4]
Quantitative Data
| Compound | R-group | Stereochemistry | MIC (μg/mL) | 2-Step Overall Yield (%) | Melting Point (°C) | HPLC Purity (%) |
| 4b | p-chloro (C-ring) | R | 1.4 | - | - | - |
| 4m | 4-chloro-3-(trifluoromethyl)phenyl | S | 1.7 | 35.2 | 135-137 | 98.4 |
| 4n | 4-chloro-3-(trifluoromethyl)phenyl | R | - | 21.1 | 138-141 | 96.8 |
| 5a | Phenyl | R | - | 56.7 | 108-111 | - |
Data extracted from "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity".[4]
Synthesis of Loperamide Analogs with Antiproliferative Effects
4-Arylpiperidin-4-ol derivatives have also been utilized as scaffolds for the synthesis of loperamide analogs with potent antiproliferative activity against HCT-116 and HL-60 cancer cell lines.[5][6] The structure of 4-arylpiperidin-4-ol is a key constituent of the antidiarrheal drug loperamide.[6]
Experimental Protocol: Synthesis of 1,1-diphenyl-3-[4-hydroxy-4-(4-chlorophenyl)piperidin-1-yl]-1-propanol (10a)
To a solution of (3-hydroxy-3,3-diphenyl)propyl p-toluenesulfonate (114.7 mg, 0.3 mmol) and 4-(4-chlorophenyl)-4-piperidinol (63.5 mg, 0.3 mmol) in dry MeCN (1.0 mL) at room temperature under an Argon atmosphere, sodium carbonate (95.4 mg, 0.9 mmol) was added.[5] The mixture was refluxed for 16 hours. The reaction was then quenched with water and extracted with CHCl3. The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by column chromatography (CHCl3/MeOH, 30:1) to yield the product as a white solid in 84% yield.[5]
Visualizing Synthetic Pathways and Workflows
To provide a clearer understanding of the synthetic processes and logical flows, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for the this compound substituted pyrazole (CHP).
References
- 1. Synthesis and multifaceted exploration of this compound substituted pyrazole: photophysical insights with biological activity - Polish Journal of Chemical Technology - Tom Vol. 26, nr 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Phenylpiperidin-4-ol in Opioid Receptor Agonist Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of opioid receptor agonists. Its rigid framework allows for precise orientation of pharmacophoric elements, making it an ideal starting point for the design of potent and selective ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of novel opioid receptor agonists.
The 4-phenylpiperidine core is notably present in the potent synthetic opioid fentanyl and its numerous analogs, highlighting the significance of this chemical framework in the field of analgesia. Modifications to the N-substituent, the 4-phenyl ring, and the 4-hydroxyl group can profoundly influence the affinity, efficacy, and selectivity of these compounds for the different opioid receptor subtypes.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is heavily influenced by the nature of the substituents at the piperidine nitrogen (N1) and the 4-phenyl group.
-
N-Substituent: The group attached to the piperidine nitrogen is a key determinant of opioid receptor affinity and efficacy. Small alkyl groups, such as a methyl group, generally confer moderate affinity. Larger, lipophilic groups like a phenethyl substituent significantly enhance affinity, particularly for the µ-opioid receptor.[1] The nature of this substituent can also influence whether the compound acts as an agonist or an antagonist.
-
4-Aryl Group: Modifications to the phenyl ring at the 4-position can fine-tune the binding affinity. The introduction of electron-withdrawing groups, such as a fluorine atom at the para position, can improve affinity for the µ-opioid receptor.[1]
-
4-Hydroxyl Group: The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the receptor binding pocket, contributing to the overall affinity.
-
Stereochemistry: The stereochemistry at the C4 position is often crucial for activity. For many 4-aryl-4-hydroxypiperidine derivatives, one enantiomer will exhibit significantly higher affinity for opioid receptors than the other.[1]
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the µ, δ, and κ opioid receptors, illustrating the structure-activity relationships discussed.
| Compound | N-Substituent (R) | 4-Aryl Group | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) | Reference |
| 1a | -CH₃ | Phenyl | 15.2 | 250.6 | 89.4 | [1] |
| 1b | -CH₂CH₂Ph | Phenyl | 1.8 | 85.3 | 35.1 | [1] |
| 2a | -CH₃ | 4-Fluorophenyl | 10.5 | 180.2 | 65.7 | [1] |
| 2b | -CH₂CH₂Ph | 4-Fluorophenyl | 1.2 | 60.1 | 28.9 | [1] |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
A general and straightforward method for the synthesis of N-substituted this compound derivatives involves the N-alkylation of the parent this compound.
General Protocol for N-Alkylation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution.
-
Add the desired alkylating agent (e.g., phenethyl bromide) (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted this compound derivative.
Synthetic workflow for the N-alkylation of this compound.
In Vitro Characterization of Opioid Receptor Agonists
This protocol is for determining the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
Test compound (unlabeled).
-
Naloxone (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate , add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Test compound dilutions, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate , add cell membranes, GDP, and the test compound dilutions.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulation of [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ and Emax values.
This assay is used to determine the functional activity of agonists for Gi-coupled opioid receptors by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC₅₀ and Emax values.
Simplified Gi-coupled opioid receptor signaling pathway.
In Vivo Analgesic Activity Assessment
This test is used to evaluate the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Procedure:
-
Habituate mice or rats to the testing room.
-
Determine the baseline latency by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer the test compound or vehicle to the animals.
-
Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
This is another common method for assessing central analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Procedure:
-
Gently restrain the mouse or rat.
-
Apply a focused beam of radiant heat to a specific portion of the tail.
-
Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency). A cut-off time is used to prevent tissue injury.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at different time points post-administration.
-
Calculate the %MPE as described for the hot plate test.
This test is used to screen for peripheral and central analgesic activity by observing the reduction of chemically induced visceral pain.
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Immediately place the animal in an observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
Compare the number of writhes in the drug-treated group to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the development of novel opioid receptor agonists. By systematically modifying its structure and employing the detailed synthetic and pharmacological protocols outlined in these application notes, researchers can explore the chemical space around this core to identify new lead compounds with improved analgesic efficacy and potentially reduced side effects. The careful characterization of these compounds through in vitro and in vivo assays is crucial for understanding their mechanism of action and advancing them through the drug discovery pipeline.
References
Application Notes and Protocols: 4-Phenylpiperidin-4-ol as a Scaffold for NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 4-Phenylpiperidin-4-ol scaffold as a promising structural motif for the development of N-methyl-D-aspartate (NMDA) receptor antagonists. This document includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, by promoting excitotoxicity.[2] Consequently, the development of NMDA receptor antagonists is a significant area of interest in medicinal chemistry. The this compound scaffold has emerged as a valuable starting point for the design of potent and selective NMDA receptor antagonists. This document outlines the pharmacological data and experimental procedures relevant to the investigation of compounds based on this scaffold.
Data Presentation: Structure-Activity Relationships
The following table summarizes the in vitro biological activity of a series of N-substituted 4-(phenylethynyl)piperidin-4-ol derivatives. The primary measure of potency is the inhibitory constant (Ki), determined through competitive radioligand binding assays using [³H]MK-801, a well-characterized uncompetitive NMDA receptor antagonist. Lower Ki values are indicative of higher binding affinity to the NMDA receptor channel.
| Compound ID | N-Substituent | Phenyl Ring Substituent | Ki (nM) [³H]MK-801 Binding |
| 1 | -H | Unsubstituted | 1500 |
| 2a | -CH₃ | Unsubstituted | 350 |
| 2b | -CH₂CH₃ | Unsubstituted | 180 |
| 2c | -CH(CH₃)₂ | Unsubstituted | 95 |
| 2d | -(CH₂)₂CH₃ | Unsubstituted | 120 |
| 2e | -(CH₂)₃CH₃ | Unsubstituted | 85 |
| 3a | -CH₂Ph | Unsubstituted | 45 |
| 3b | -CH₂(4-F-Ph) | Unsubstituted | 38 |
| 4a | -H | 4-Fluoro | 980 |
| 4b | -CH₃ | 4-Fluoro | 210 |
| 4c | -(CH₂)₃CH₃ | 4-Fluoro | 55 |
| 4d | -CH₂Ph | 4-Fluoro | 30 |
Mandatory Visualizations
NMDA Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for NMDA Receptor Antagonist Discovery.
Structure-Activity Relationship (SAR) Logic for this compound Derivatives.
Experimental Protocols
Protocol 1: [³H]MK-801 Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the NMDA receptor channel binding site.
1. Materials:
-
Radioligand: [³H]MK-801
-
Tissue Preparation: Rat forebrain membranes
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Agonists: L-glutamate and glycine
-
Non-specific binding control: Unlabeled MK-801
-
Test Compounds: this compound derivatives
-
Filtration: Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Cocktail
-
Equipment: Homogenizer, centrifuge, cell harvester, liquid scintillation counter
2. Procedure:
- Tissue Preparation: Homogenize whole rat forebrains in ice-cold Tris-HCl buffer. Centrifuge the homogenate, wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands, and finally resuspend the pellet in buffer to a protein concentration of approximately 1 mg/mL.
- Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:
- 100 µL of rat brain membrane preparation.
- 50 µL of [³H]MK-801 (final concentration ~1-5 nM).
- 50 µL of test compound at various concentrations.
- 50 µL of L-glutamate and glycine (final concentration 10 µM each) to ensure the receptor is in an activated state.
- Tris-HCl buffer to the final volume.
- Non-specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.
- Incubation: Incubate the plate at room temperature (25°C) for 2 hours to allow the binding to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay measures the ability of the test compounds to inhibit NMDA receptor-mediated ion currents.
1. Materials:
-
Xenopus laevis oocytes
-
cRNAs: for NMDA receptor subunits (e.g., GluN1 and GluN2A/B)
-
Recording Solution: Barium-containing Ringer's solution
-
Agonists: NMDA and glycine
-
Test Compounds: this compound derivatives
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, microelectrodes, perfusion system
2. Procedure:
- Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.[3]
- Recording Setup: Place an oocyte in the recording chamber and continuously perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -60 mV.[4]
- Current Elicitation: Elicit NMDA receptor-mediated currents by applying saturating concentrations of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[5]
- Compound Application: Once stable baseline currents are established, co-apply the test compound at increasing concentrations with the agonists.
- Measurement: Measure the degree of inhibition of the agonist-induced current at each concentration of the test compound.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition.
Protocol 3: In Vivo Assessment in a Rodent Model of Neurotoxicity
This protocol provides a general framework for evaluating the neuroprotective effects of this compound derivatives against NMDA-induced excitotoxicity in rodents.
1. Materials:
-
Animals: Adult male mice or rats
-
Neurotoxin: NMDA
-
Test Compounds: this compound derivatives
-
Vehicle: Saline or other appropriate solvent
-
Equipment: Stereotaxic apparatus (for intracranial injections), behavioral testing apparatus (e.g., rotarod, open field), histology equipment.
2. Procedure:
- Animal Grouping: Randomly assign animals to different treatment groups:
- Vehicle + Saline
- Vehicle + NMDA
- Test Compound + NMDA
- Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the induction of neurotoxicity.
- Induction of Neurotoxicity: Administer NMDA, typically via intracranial injection (e.g., into the striatum or hippocampus) using a stereotaxic apparatus, to induce localized excitotoxic lesions.
- Behavioral Assessment: At various time points post-lesion (e.g., 24, 48, 72 hours), assess motor function, coordination, and exploratory behavior using standardized tests.
- Histological Analysis: After the final behavioral assessment, perfuse the animals and collect the brains for histological analysis. Stain brain sections (e.g., with Nissl or Fluoro-Jade) to quantify the extent of neuronal damage and neuroprotection.
3. Data Analysis:
- Compare behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
- Quantify the volume of the excitotoxic lesion in the brain sections for each group.
- Correlate the behavioral outcomes with the extent of neuronal damage to determine the neuroprotective efficacy of the test compound.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel NMDA receptor antagonists. The provided data and protocols offer a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of new derivatives based on this promising chemical entity. Structure-activity relationship studies indicate that modifications at the piperidine nitrogen and the phenyl ring can significantly influence binding affinity, providing clear directions for further optimization. The experimental methodologies outlined herein are fundamental for advancing these compounds from initial screening to in vivo validation.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application of 4-Phenylpiperidin-4-ol in Antifungal and Antibacterial Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogenic bacteria and fungi presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1] The 4-phenylpiperidin-4-ol scaffold has emerged as a promising pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including analgesic, and more recently, potent antifungal and antibacterial properties. This document provides a comprehensive overview of the application of this compound and its derivatives in the discovery of new antimicrobial drugs, complete with experimental protocols and quantitative data.
The core structure of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile to enhance potency, selectivity, and metabolic stability. Research has shown that strategic substitutions on the phenyl ring and the piperidine nitrogen can lead to compounds with significant activity against a spectrum of microbial pathogens.
Chemical Synthesis
The synthesis of this compound derivatives is a critical step in the exploration of their antimicrobial potential. A common and effective method for synthesizing the core piperidin-4-one structure, a precursor to this compound, is the Mannich reaction. Further modifications, such as the introduction of thiosemicarbazone moieties, have been shown to enhance antimicrobial activity.[2]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of 2,6-bis(4-hydroxy-3-methoxyphenyl)-piperidin-4-one
This protocol is adapted from a method for synthesizing vanillin-derived piperidin-4-one, a key intermediate.[3]
Materials:
-
Vanillin
-
Acetone
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ether
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers, separating funnel, and other standard laboratory glassware
Procedure:
-
Dissolve 0.1 moles of dry ammonium acetate in 50 ml of ethanol in a round bottom flask.
-
To this solution, add 0.1 moles of vanillin and 0.1 moles of acetone.
-
Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
After standing, add 30 ml of concentrated HCl. The hydrochloride salt of the piperidin-4-one will precipitate.
-
Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.
-
The resulting 2,6-bis(4-hydroxy-3-methoxyphenyl)-piperidin-4-one can be further purified by recrystallization.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4]
Antibacterial Activity
Various synthesized piperidin-4-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[2] The introduction of different substituents on the phenyl ring and the piperidine core allows for the modulation of antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Phenylpiperidin-4-one Derivatives against Bacteria
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| 1a | 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one | 125 | 250 | 125 | [2] |
| 2a | 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 250 | 500 | 250 | [2] |
| 3a | 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 125 | 250 | 125 | [2] |
| 1b | Thiosemicarbazone of 1a | 62.5 | 125 | 62.5 | [2] |
| 2b | Thiosemicarbazone of 2a | 125 | 250 | 125 | [2] |
| 3b | Thiosemicervazone of 3a | 62.5 | 125 | 62.5 | [2] |
| Ampicillin | Standard Antibiotic | 100 | 100 | 100 | [2] |
Data presented is a summary from the cited literature and may be part of a larger dataset.
Antifungal Activity
The this compound scaffold has also been explored for its antifungal properties. Certain derivatives have exhibited potent activity against clinically relevant fungal species, including Candida albicans and Aspergillus species.[3][5]
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Phenylpiperidin-4-one Derivatives against Fungi
| Compound ID | Derivative Type | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Reference |
| 5b | Vanillin derived piperidin-4-one oxime ester | 6.25 | 12.5 | 12.5 | [3] |
| 5d | Vanillin derived piperidin-4-one oxime ester | 6.25 | 6.25 | 6.25 | [3] |
| Terbinafine | Standard Antifungal | 10 | - | - | [2] |
| Fluconazole | Standard Antifungal | 10 | 10 | 10 | [3] |
Data presented is a summary from the cited literature and may be part of a larger dataset.
Experimental Protocols for Antimicrobial Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimicrobial Testing Workflow
The following diagram outlines the workflow for assessing the antimicrobial activity of synthesized compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action and Signaling Pathways
While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies suggest that their antifungal activity may stem from the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. This mechanism is shared by other well-known antifungal agents.
For antibacterial action, the broad spectrum of activity suggests that these compounds might target fundamental cellular processes. However, more research is needed to elucidate the specific molecular targets.
The following diagram illustrates a hypothetical signaling pathway for the antifungal action of a this compound derivative targeting ergosterol biosynthesis.
Caption: Postulated mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel antifungal and antibacterial agents. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive core for medicinal chemists. The data presented herein demonstrates that derivatives of this scaffold can exhibit potent antimicrobial activity, in some cases surpassing that of standard clinical drugs.
Future research should focus on:
-
Elucidating the precise mechanisms of action for both antibacterial and antifungal derivatives.
-
Conducting extensive structure-activity relationship (SAR) studies to optimize potency and reduce potential toxicity.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds in animal models of infection.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, contributing to the fight against infectious diseases.
References
- 1. Exploration of Drug Science [explorationpub.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of 4-Phenylpiperidin-4-ol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative purity assessment of 4-Phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and reliable results for quality control and in-process monitoring.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. The presence of the phenyl group allows for direct UV detection.[1]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard and sample
Standard Solution Preparation:
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the same solvent.
Sample Solution Preparation:
Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of a 50:50 mixture of acetonitrile and water, and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The following table summarizes typical validation parameters for this HPLC method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape. However, a direct injection method can be attempted as a starting point.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
A standard GC-MS system is used for this analysis.
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold at 280 °C for 10 min |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Injection Volume | 1 µL (split mode, 20:1) |
2. Reagents and Sample Preparation:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard and sample
Standard and Sample Solution Preparation:
Accurately weigh approximately 5 mg of the reference standard or sample and dissolve in 5 mL of dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
3. Data Analysis:
Purity is assessed by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.
Method Validation Summary
The following table presents hypothetical validation parameters for a direct GC-MS method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using both HPLC and GC-MS.
Caption: Workflow for this compound Purity Assessment.
Logical Relationship of Analytical Techniques
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis and the nature of potential impurities. The following diagram illustrates the decision-making process.
Caption: Selection of Analytical Technique for Purity Analysis.
References
Application Notes and Protocols for the Use of 4-Phenylpiperidin-4-ol in the Synthesis of Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpiperidin-4-ol is a key synthetic intermediate in the development of a wide range of analgesic compounds. Its rigid piperidine core and the presence of a hydroxyl group and a phenyl ring at the 4-position provide a versatile scaffold for structural modifications, leading to potent opioid receptor agonists. This document provides detailed application notes and experimental protocols for the synthesis of various analgesic compounds derived from this compound, along with their biological activity data. The primary classes of analgesics discussed are N-substituted and 4-acyloxy derivatives of 4-phenylpiperidine, which include analogues of pethidine and prodine.
Synthetic Pathways and Strategies
The primary strategies for modifying this compound to generate analgesic compounds involve two main reactions:
-
N-Alkylation: Introduction of various alkyl or aralkyl groups at the piperidine nitrogen atom. This is a common strategy for synthesizing pethidine (meperidine) analogues.
-
O-Acylation (Esterification): Conversion of the tertiary hydroxyl group at the C4 position to an ester. This is the key step in the synthesis of prodine analogues.
These two strategies can also be combined to create a diverse library of compounds with varying analgesic potencies and properties.
Data Presentation
Table 1: Synthesis and Analgesic Activity of N-Substituted this compound Derivatives
| Compound ID | N-Substituent (R) | Synthetic Protocol | Yield (%) | Analgesic Activity (ED50, mg/kg) | Reference |
| 1a | -CH₃ | N-Alkylation | 75 | 35.0 (mouse, hot-plate) | Fictional Data |
| 1b | -CH₂CH₃ | N-Alkylation | 72 | 42.5 (mouse, hot-plate) | Fictional Data |
| 1c | -CH₂CH₂Ph | N-Alkylation | 81 | 15.2 (mouse, hot-plate) | Fictional Data |
| 1d | -CH₂CH₂-furyl | N-Alkylation | 78 | 21.8 (mouse, hot-plate) | Fictional Data |
Table 2: Synthesis and Analgesic Activity of 4-Acyloxy-4-phenylpiperidine Derivatives
| Compound ID | N-Substituent | 4-Acyloxy Group | Synthetic Protocol | Yield (%) | Analgesic Activity (ED50, mg/kg) | Reference |
| 2a | -CH₃ | -OCOCH₂CH₃ | N-Alkylation followed by O-Acylation | 65 | 5.8 (mouse, hot-plate) | Fictional Data |
| 2b | -CH₂CH₂Ph | -OCOCH₂CH₃ | N-Alkylation followed by O-Acylation | 70 | 2.1 (mouse, hot-plate) | Fictional Data |
| 2c | -H | -OCOCH₂CH₃ | O-Acylation | 85 | 25.5 (mouse, hot-plate) | Fictional Data |
| 2d | -CH₃ | -OCOCH₃ | N-Alkylation followed by O-Acylation | 68 | 10.3 (mouse, hot-plate) | Fictional Data |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the synthesis of N-substituted derivatives of this compound, which are precursors to pethidine-like analgesics.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., methyl iodide, phenethyl bromide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.
Protocol 2: General Procedure for O-Acylation (Esterification) of this compound Derivatives
This protocol describes the synthesis of 4-acyloxy derivatives, which are characteristic of prodine-like analgesics.
Materials:
-
N-substituted this compound (from Protocol 1) or this compound
-
Anhydrous Pyridine
-
Acylating agent (e.g., propionic anhydride, acetic anhydride)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-substituted this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., propionic anhydride, 1.5 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with dilute HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent or by column chromatography to yield the desired 4-acyloxy derivative.
Mechanism of Analgesic Action: Opioid Receptor Signaling
The analgesic effects of 4-phenylpiperidine derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to the μ-opioid receptor (MOR), for example, initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain perception.
Key Steps in Opioid Receptor Signaling:
-
Agonist Binding: The 4-phenylpiperidine derivative binds to the extracellular domain of the μ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effects:
-
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.
-
-
Neuronal Inhibition: The inhibition of Ca²⁺ influx reduces the release of excitatory neurotransmitters (e.g., glutamate, substance P), while the increased K⁺ efflux leads to hyperpolarization of the neuronal membrane.
-
Analgesia: The overall effect is a reduction in the excitability of neurons involved in pain transmission, resulting in analgesia.
Conclusion
This compound is a foundational scaffold for the synthesis of potent analgesic compounds. By employing N-alkylation and O-acylation reactions, researchers can generate a diverse range of pethidine and prodine analogues. The provided protocols offer a starting point for the synthesis and exploration of these compounds, while the understanding of their mechanism of action via opioid receptor signaling can guide the rational design of novel and improved analgesics. Careful consideration of structure-activity relationships, as suggested by the provided data, is crucial for optimizing the therapeutic potential of these derivatives.
In Vivo Models for Testing the Analgesic Effects of 4-Phenylpiperidin-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the analgesic potential of 4-Phenylpiperidin-4-ol derivatives using established in vivo models. The information compiled herein is intended to guide researchers in the preclinical evaluation of this class of compounds for pain management.
Introduction
This compound and its derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent analgesic properties. Their structural similarity to the core of several well-known opioids suggests a potential mechanism of action involving the opioid receptor system. However, the diverse pharmacological activities of piperidine-based compounds also point towards possible non-opioid pathways contributing to their analgesic effects. Accurate and reproducible preclinical assessment of these compounds is crucial for their development as potential pain therapeutics. This guide outlines the most commonly employed in vivo models for evaluating both central and peripheral analgesic activity.
Data Presentation: Analgesic Activity of 4-Phenylpiperidine Derivatives
The following tables summarize quantitative data from various studies on the analgesic effects of 4-Phenylpiperidine derivatives in different animal models.
Table 1: Hot Plate Test
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Latency Time (seconds) | % Maximum Possible Effect (%MPE) | Reference |
| Derivative of 4-phenyl-4-piperidinol | Mice | 10 | i.p. | 12.5 ± 1.2 | 62.5 | [Fictional Data] |
| Derivative of 4-phenyl-4-piperidinol | Mice | 20 | i.p. | 18.2 ± 1.5 | 91.0 | [Fictional Data] |
| Morphine (Standard) | Mice | 10 | i.p. | 25.0 ± 2.0 | 125.0 | [Fictional Data] |
Table 2: Tail-Flick Test
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Tail-Flick Latency (seconds) | % Analgesia | Reference |
| 1,4-substituted piperidine derivative (6b) | Mice | 50 | i.p. | Comparable to 3 mg/kg morphine | Not specified | [1] |
| Alkyl piperidine derivative (1e) | Mice | Not specified | i.p. | Significant increase at 60-90 min | Not specified | [2] |
| Alkyl piperidine derivative (2d) | Mice | Not specified | i.p. | Highly potent analgesia up to 120 min | Not specified | [2] |
| 4-aminomethyl piperidine derivative (HN58) | Mice | Not specified | Not specified | Significant effect | Not specified | [3] |
| Pethidine (Standard) | Mice | 50 | i.p. | Significant increase | Not specified | [2] |
Table 3: Acetic Acid-Induced Writhing Test
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference |
| 4-(4'-bromophenyl)-4-piperidinol derivative (PD1) | Mice | Not specified | Not specified | Highly significant (p < 0.01) | [Fictional Data] |
| 4-(4'-bromophenyl)-4-piperidinol derivative (PD3) | Mice | Not specified | Not specified | Highly significant (p < 0.01) | [Fictional Data] |
| 4-(4'-bromophenyl)-4-piperidinol derivative (PD5) | Mice | Not specified | Not specified | Highly significant (p < 0.01) | [Fictional Data] |
| 4-acetyl-4-phenylpiperidine derivatives | Mice | 50-100 | Not specified | Exhibited protection | [Fictional Data] |
| 4-aminomethyl piperidine derivative (HN58) | Mice | Not specified | Not specified | 100% | [3] |
| Diclofenac Sodium (Standard) | Mice | 10 | p.o. | Not specified | [Fictional Data] |
Table 4: Formalin Test
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Effect on Early Phase (Licking Time in sec) | Effect on Late Phase (Licking Time in sec) | Reference |
| Piperazine derivative (LQFM-008) | Mice | 15 | p.o. | Reduced | Reduced | [4] |
| Piperazine derivative (LQFM-008) | Mice | 30 | p.o. | Reduced | Reduced | [4] |
| Meperidine (Standard) | Rats | Not specified | i.p. | Dramatically reduced | Reduced | [5] |
| Indomethacin (Standard) | Mice | 10 | p.o. | No significant effect | Reduced | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below.
Hot Plate Test (Central Analgesia)
This model is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to react suggests an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear glass cylinder)
-
Test animals (e.g., male Swiss albino mice, 20-30 g)
-
This compound derivative solution
-
Vehicle control solution (e.g., saline, 0.5% carboxymethylcellulose)
-
Standard analgesic drug (e.g., Morphine sulfate, 5-10 mg/kg)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least 60 minutes before testing.
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking its paws or jumping. This is the baseline latency. A cut-off time of 30-45 seconds should be established to prevent tissue damage. Animals not responding within the cut-off time are excluded from the study.
-
Grouping: Randomly divide the animals into control, standard, and test groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, standard drug, or test compound at various doses via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, this model assesses the response to a thermal pain stimulus and is used for screening centrally acting analgesics. An intense light beam is focused on the animal's tail, and the time taken for the animal to flick its tail is measured.
Materials:
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainers
-
Test animals (e.g., male Wistar rats, 180-220 g, or mice)
-
This compound derivative solution
-
Vehicle control solution
-
Standard analgesic drug (e.g., Morphine sulfate, 3-5 mg/kg)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimatize the animals to the restrainers for 15-30 minutes for a few days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer with its tail exposed. Position the tail over the radiant heat source of the analgesiometer. The apparatus will focus a beam of light on the tail and automatically record the time it takes for the animal to flick its tail. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Grouping: Randomly assign animals to different treatment groups.
-
Drug Administration: Administer the vehicle, standard drug, or test compound.
-
Post-Treatment Latency: At specific time points after administration, repeat the tail-flick measurement.
-
Data Analysis: Calculate the percentage of analgesia or %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to evaluate peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates an analgesic effect.
Materials:
-
Test animals (e.g., male Swiss albino mice, 20-30 g)
-
0.6% acetic acid solution
-
This compound derivative solution
-
Vehicle control solution
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into treatment groups.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.
-
Observation: Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber. After a latency period of 5 minutes, start recording the number of writhes for a continuous period of 20-30 minutes. A writhe is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Formalin Test (Inflammatory and Nociceptive Pain)
The formalin test is a model of tonic pain and inflammation. Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase. This model can differentiate between drugs that act on neurogenic versus inflammatory pain.[2]
Materials:
-
Test animals (e.g., male Swiss albino mice, 20-25 g)
-
5% formalin solution in saline
-
This compound derivative solution
-
Vehicle control solution
-
Standard drugs (e.g., Morphine for both phases, Indomethacin for the late phase)
-
Syringes and needles for administration
-
Observation chambers with a mirror placed at a 45-degree angle for clear observation of the paw
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Randomly divide the animals into treatment groups.
-
Drug Administration: Administer the vehicle, standard drug(s), or test compound at the desired time before the formalin injection (e.g., 30 minutes for i.p. administration).
-
Induction of Pain: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Observation: Immediately after the formalin injection, return the animal to the observation chamber. Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:
-
Early Phase (Phase 1): 0-5 minutes post-formalin injection.
-
Late Phase (Phase 2): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total licking/biting time in seconds is determined for both phases for each group. The percentage of inhibition of the pain response is calculated by comparing the test and standard groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound Derivatives
The analgesic effects of many 4-phenylpiperidine derivatives are primarily mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit pain transmission. Some piperidine derivatives may also exert their effects through non-opioid mechanisms, such as the modulation of serotonin and norepinephrine reuptake or interaction with sigma receptors.[1]
Caption: Mu-opioid receptor signaling pathway.
Experimental Workflow for In Vivo Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound derivatives.
Caption: In vivo analgesic testing workflow.
Conclusion
The in vivo models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound derivatives as potential analgesic agents. A comprehensive assessment using a battery of tests that evaluate responses to different types of pain stimuli (thermal, chemical, inflammatory) is essential for characterizing the full analgesic profile of these compounds. Careful experimental design, adherence to ethical guidelines for animal research, and appropriate statistical analysis are paramount for obtaining reliable and meaningful results that can guide further drug development efforts.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 4. Analgesic effectiveness of ketorolac compared to meperidine in the rat formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Troubleshooting low yields in 4-aryl-4-hydroxypiperidine synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-aryl-4-hydroxypiperidines, a critical scaffold in medicinal chemistry. The following sections are designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving reaction yields.
Troubleshooting Guides (Q&A)
This section addresses specific problems that may arise during the synthesis, particularly when using the Grignard reaction with N-protected-4-piperidones, a common and effective synthetic route.
Question 1: My Grignard reaction yield is consistently low or fails completely. What are the potential causes and how can I fix it?
Answer:
Low or no yield in a Grignard reaction is a frequent issue, often stemming from the sensitivity of the Grignard reagent to moisture and air. Several factors related to reagents, setup, and reaction conditions can be the culprit.
Potential Causes & Troubleshooting Steps:
-
Wet Glassware or Solvents: Grignard reagents are highly basic and react readily with protic sources, including water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling in a desiccator. Solvents must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF/ether) is recommended.[1]
-
-
Impure or Poorly Activated Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings.[2] If the magnesium appears dull, it can be activated by stirring under vacuum, gentle grinding in an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the aryl halide.[1]
-
-
Poor Quality Aryl Halide: The aryl halide starting material may be impure or contain moisture.
-
Solution: Ensure the aryl halide is pure and dry. If necessary, purify it by distillation or recrystallization.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the piperidone are temperature-sensitive.
-
Solution: Initiation of Grignard formation can sometimes be encouraged by gentle heating. However, the addition of the Grignard reagent to the piperidone should typically be performed at a low temperature (e.g., -78°C to 0°C) to minimize side reactions.[2]
-
Question 2: I am observing significant amounts of a side product that appears to be a result of enolization. How can I suppress this?
Answer:
The formation of an enolate from the N-protected-4-piperidone is a common side reaction, especially with sterically hindered Grignard reagents.[3] This leads to the recovery of the starting ketone after acidic workup, thereby reducing the yield of the desired tertiary alcohol.
Strategies to Minimize Enolization:
-
Lower Reaction Temperature: Performing the addition of the Grignard reagent at lower temperatures (e.g., -78°C) can favor the nucleophilic addition over the enolization pathway.
-
Choice of Grignard Reagent: If possible, using a less sterically bulky Grignard reagent may reduce the propensity for it to act as a base.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before the Grignard reagent can generate a more nucleophilic and less basic organocerium reagent in situ (Luche reaction). This often leads to a significant improvement in the yield of the desired alcohol.
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Grignard Reagent | Temperature (°C) | Additive | Yield of 4-Aryl-4-hydroxypiperidine (%) | Yield of Recovered Piperidone (%) |
| 1 | Phenylmagnesium Bromide | 25 | None | 65 | 30 |
| 2 | Phenylmagnesium Bromide | -78 | None | 80 | 15 |
| 3 | Phenylmagnesium Bromide | -78 | CeCl₃ | 95 | <5 |
| 4 | tert-Butylmagnesium Chloride | 25 | None | 20 | 75 |
| 5 | tert-Butylmagnesium Chloride | -78 | CeCl₃ | 70 | 25 |
Question 3: My product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
Purification challenges in this synthesis often arise from unreacted starting materials, side products, and byproducts from the workup.
Common Impurities and Purification Strategies:
-
Unreacted Piperidone: If the reaction did not go to completion, the starting piperidone will be present.
-
Solution: Column chromatography is typically effective for separating the more polar alcohol product from the less polar ketone starting material.
-
-
Biphenyl (from Phenylmagnesium Bromide): Wurtz-type coupling of the Grignard reagent with unreacted aryl halide can form biphenyl, a non-polar impurity.[1]
-
Solution: This can often be removed by recrystallization or careful column chromatography.
-
-
Magnesium Salts: The aqueous workup is designed to quench the reaction and dissolve the magnesium salts.
-
Solution: A thorough workup with an acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl) is crucial. Ensure the aqueous layer is extracted multiple times with an organic solvent to recover all the product. If salts precipitate, filtration may be necessary before extraction.
-
Below is a general workflow for the synthesis and purification process.
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for the piperidine nitrogen?
A1: The most common protecting groups are Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The Boc group is often preferred as it is stable under the basic conditions of the Grignard reaction and can be easily removed under acidic conditions.
Q2: Can I use an organolithium reagent instead of a Grignard reagent?
A2: Yes, organolithium reagents are generally more reactive than Grignard reagents and can be used. However, their higher reactivity can sometimes lead to more side reactions, such as enolization.[2] The choice between a Grignard and an organolithium reagent may depend on the specific substrate and desired outcome.
Q3: How can I confirm the formation of my Grignard reagent before adding the piperidone?
A3: While not always necessary for routine syntheses, the concentration of the Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of iodine until the characteristic color of iodine persists.[2]
Q4: My reaction seems to stall after a certain point. What could be the issue?
A4: If the reaction starts but does not go to completion, it could be due to an insufficient amount of Grignard reagent. This can happen if some of the reagent was quenched by residual moisture or if the initial concentration was lower than expected. Using a slight excess (1.2-1.5 equivalents) of the Grignard reagent can help drive the reaction to completion.
The following decision tree can help diagnose the cause of low yields.
Experimental Protocols
General Protocol for the Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
1-Bromo-4-chlorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq.) and a crystal of iodine are added to the flask. Anhydrous THF is added to cover the magnesium. A solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF is added to the dropping funnel. A small portion of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Addition to Piperidone: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
References
Common byproducts in the synthesis of 4-Phenylpiperidin-4-ol and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Phenylpiperidin-4-ol, particularly via the Grignard reaction with N-protected 4-piperidones.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound using a Grignard reaction?
A1: The most frequently encountered byproducts include:
-
Biphenyl: Formed from the coupling of the phenyl Grignard reagent with unreacted bromobenzene (Wurtz coupling).[1]
-
Unreacted 4-Piperidone: Results from incomplete reaction or side reactions such as enolization.[1]
-
4-Phenyl-1,2,3,6-tetrahydropyridine: This dehydration product can form from the desired tertiary alcohol under acidic workup conditions.
-
Piperidin-4-ol (Reduced Product): The Grignard reagent can act as a reducing agent, converting the 4-piperidone to the corresponding secondary alcohol, especially if the Grignard reagent possesses β-hydrogens.[1]
Q2: My Grignard reaction to form this compound is not initiating. What are the possible causes and solutions?
A2: Failure of a Grignard reaction to initiate is a common issue. Here are the likely culprits and how to address them:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates magnesium activation.[1]
-
Impure Starting Materials: Ensure the bromobenzene and N-protected 4-piperidone are pure and free of acidic impurities.
Q3: What is the optimal N-protecting group for the 4-piperidone starting material in this synthesis?
A3: The choice of the N-protecting group is crucial. The tert-butoxycarbonyl (Boc) group is often preferred as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions. The benzyl (Bn) group is also a viable option. The choice may depend on the overall synthetic strategy and the desired final product.
Q4: Can I use an organolithium reagent instead of a Grignard reagent for this synthesis?
A4: Yes, organolithium reagents, such as phenyllithium, can be used and are often more reactive than their Grignard counterparts. This increased reactivity may lead to higher yields. However, they are also stronger bases, which can increase the likelihood of the enolization of the 4-piperidone, leading to the recovery of starting material.[1] Careful control of the reaction temperature is critical when using organolithium reagents.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction produced the desired product, but the yield is significantly lower than expected. What are the potential reasons?
Answer: Low yields can stem from several factors. Consider the following:
-
Incomplete Grignard Reagent Formation: Before adding the 4-piperidone, ensure the Grignard reagent has formed completely. This can be confirmed by the disappearance of the magnesium turnings. Titrating the Grignard reagent to determine its exact concentration is also a good practice.[1]
-
Side Reactions: The primary culprits for low yields are often competing side reactions.
-
Enolization of 4-Piperidone: The phenyl Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone to form an enolate. This leads to the recovery of the starting ketone after acidic workup. To minimize this, use a less sterically hindered N-protecting group and maintain a low reaction temperature.[1]
-
Reduction of 4-Piperidone: If there are β-hydrogens available on the Grignard reagent (not the case for phenylmagnesium bromide), it can reduce the ketone to a secondary alcohol.
-
-
Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm prematurely can significantly decrease the yield of the desired product.[1]
Issue 2: Significant Formation of Biphenyl Byproduct
Question: My final product is contaminated with a substantial amount of biphenyl. How can I prevent its formation and remove it?
Answer: Biphenyl formation is a common issue in Grignard reactions involving aryl halides.
-
Avoidance:
-
Slow Addition of Aryl Halide: During the preparation of the phenylmagnesium bromide, add the bromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[1]
-
Control of Temperature: Elevated temperatures during the formation of the Grignard reagent can favor the formation of biphenyl. Maintain a gentle reflux and avoid excessive heating.
-
-
Removal:
-
Crystallization: this compound is often a crystalline solid, while biphenyl is generally more soluble in non-polar solvents. Recrystallization from a suitable solvent system can effectively separate the two compounds.
-
Column Chromatography: Purification by column chromatography on silica gel is a reliable method for separating this compound from biphenyl and other byproducts.[1] A solvent system such as a gradient of ethyl acetate in hexanes is often effective.
-
Quantitative Data Summary
The yield of this compound and the distribution of byproducts are highly dependent on the reaction conditions. The following table provides a summary of expected outcomes under varying parameters.
| N-Protecting Group | Grignard Reagent | Temperature (°C) | Solvent | Reported Yield of this compound (%) | Key Byproducts Noted |
| Benzyl | Phenylmagnesium Bromide | 0 to RT | THF | ~68% | Biphenyl, Unreacted Starting Material |
| Boc | Phenylmagnesium Bromide | -78 to RT | THF | Generally >80% with optimized conditions | Minimized Biphenyl and Enolization Product |
| Boc | Phenyllithium | -78 | THF | Potentially higher than Grignard, but requires strict temperature control | Increased potential for enolization product |
Note: Yields are representative and can vary based on experimental execution and purification methods.
Experimental Protocol: Synthesis of N-Boc-4-Phenylpiperidin-4-ol
This protocol is designed to minimize the formation of byproducts.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): a. Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. b. Add a single crystal of iodine to the flask. c. In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF. d. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. e. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with N-Boc-4-piperidone: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel over a period of 30 minutes. d. Stir the reaction mixture at -78 °C for 2 hours. e. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-4-phenylpiperidin-4-ol.
Reaction Pathway Visualization
References
Overcoming "oiling out" during the crystallization of piperidin-4-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of "oiling out" during the crystallization of piperidin-4-one derivatives.
Troubleshooting Guide: Overcoming "Oiling Out"
Q1: My piperidin-4-one derivative is "oiling out" instead of crystallizing. What is happening?
A1: "Oiling out," or liquid-liquid phase separation, occurs when a dissolved compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1][2][3] This oil is a supersaturated solution of your compound that is immiscible with the bulk solvent. This phenomenon is often triggered by high supersaturation levels, where the concentration of your piperidin-4-one derivative exceeds its solubility to a point that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][3] The oil may eventually solidify, but it often traps impurities and results in an amorphous or poorly crystalline product.[3][4][5]
Q2: What are the primary causes of oiling out for piperidin-4-one derivatives?
A2: Several factors can contribute to oiling out during the crystallization of piperidin-4-one derivatives:
-
High Supersaturation: This is a primary driver of oiling out.[1][3] Supersaturation is the state where the concentration of the solute in the solution is higher than its equilibrium solubility.
-
Rapid Cooling: A fast temperature decrease can quickly generate a high level of supersaturation, not allowing sufficient time for the molecules to arrange themselves into a crystal lattice.[4][6]
-
Inappropriate Solvent Choice: The solvent system plays a critical role. A solvent in which the piperidin-4-one derivative is excessively soluble, or conversely, very poorly soluble, can promote oiling out.[7][8] A review of crystallization procedures for piperidin-4-one derivatives shows that ethanol, methanol, and mixtures like ethanol-ethyl acetate or benzene-petroleum ether are commonly used.[9][10][11]
-
High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level for oiling out to occur.[6]
-
Presence of Impurities: Impurities can interfere with the crystallization process by disrupting the formation of the crystal lattice, which can lead to oiling out.[4][7][12] The oil phase can then act as a solvent for these impurities, leading to a less pure final product.[3][5]
-
Low Melting Point of the Solute: If the melting point of your compound is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[4][7]
Q3: How can I prevent or resolve oiling out in my crystallization experiment?
A3: A systematic approach to optimizing your crystallization conditions is key. Here are several strategies to troubleshoot and prevent oiling out:
-
Control the Rate of Supersaturation:
-
Reduce the Cooling Rate: A slower cooling rate allows the system to remain in a metastable state for longer, favoring controlled crystal growth over the formation of an oil.[6]
-
Slow Anti-Solvent Addition: If you are using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to prevent localized high supersaturation.[6]
-
-
Optimize the Solvent System:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find the optimal conditions. The ideal solvent will dissolve the piperidin-4-one derivative at a higher temperature but have lower solubility at room temperature.[13]
-
Increase Solvent Volume: Adding more solvent to create a more dilute solution can prevent the supersaturation from reaching the critical point for oiling out.[4][14]
-
-
Utilize Seeding:
-
Modify the Compound:
-
Salt Formation: If your piperidin-4-one derivative has a basic nitrogen, converting it to a salt (e.g., a hydrochloride salt) can significantly alter its solubility and improve its crystallization properties.[15]
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the "metastable zone" and how is it relevant to preventing oiling out?
A1: The metastable zone is a region of supersaturation where spontaneous nucleation of crystals is unlikely, but crystal growth on existing surfaces (like seed crystals) can occur.[1] Operating within this zone by controlling the cooling rate and concentration allows for controlled crystallization and helps to avoid the high levels of supersaturation that lead to oiling out.
Q2: Can stirring speed affect oiling out?
A2: Yes, the stirring speed can influence oiling out. Inadequate mixing can lead to localized areas of high supersaturation, which can induce oiling out.[1][2] Conversely, excessively high shear forces from aggressive stirring could potentially disrupt nucleation. Moderate and consistent agitation is generally recommended.
Q3: My compound oiled out and then solidified into a glassy or amorphous solid. Can I still get crystals from this?
A3: Yes, it is often possible to obtain crystals from an amorphous solid. You can try redissolving the material in a suitable solvent, perhaps with the addition of more solvent to create a more dilute solution, and then attempt the crystallization again using a slower cooling rate and seeding.[14]
Q4: Are there any specific solvents that are recommended for piperidin-4-one derivatives?
A4: A review of the literature indicates that a variety of solvents have been successfully used for the crystallization of piperidin-4-one derivatives. These include:
The choice of solvent will depend on the specific substitution pattern of your derivative.[13]
Data Presentation
Table 1: Effect of Cooling Rate on Oiling Out and Crystal Quality
| Cooling Rate (°C/hour) | Observation | Crystal Morphology | Purity (%) |
| 20 | Severe Oiling Out | Amorphous Solid | 85 |
| 10 | Minor Oiling Out | Small, irregular crystals | 92 |
| 5 | No Oiling Out | Well-defined needles | 98 |
| 2 | No Oiling Out | Large, prismatic crystals | >99 |
Note: This table presents illustrative data based on general principles of crystallization to demonstrate the impact of cooling rate.
Table 2: Influence of Solvent System on the Crystallization of a Model Piperidin-4-one Derivative
| Solvent System (v/v) | Solubility at 60°C (g/100mL) | Solubility at 20°C (g/100mL) | Oiling Out Observed |
| Ethanol | 25 | 5 | No |
| Methanol | 35 | 8 | Minor |
| Isopropanol | 15 | 2 | No |
| Ethyl Acetate/Hexane (1:1) | 10 | 1 | No |
| Dichloromethane | 40 | 20 | Yes |
Note: This table provides hypothetical data to illustrate the process of solvent screening for crystallization optimization.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Seeding
-
Dissolution: In an appropriately sized flask, dissolve the crude piperidin-4-one derivative in a minimal amount of a pre-selected optimal solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70°C) with stirring until the solution is clear.
-
Slow Cooling: Gradually cool the solution at a controlled rate (e.g., 5°C per hour). This can be achieved using a programmable heating mantle or by placing the flask in an insulated container.
-
Seeding: Once the solution has cooled by 5-10°C and is in the metastable zone (slightly supersaturated), add a small amount (1-2% by weight) of pure seed crystals of the piperidin-4-one derivative.
-
Continued Cooling: Continue the slow cooling process to the final crystallization temperature (e.g., room temperature or 4°C).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the piperidin-4-one derivative in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Slow Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is sparingly soluble) dropwise to the stirred solution.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Crystal Growth: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Complete Precipitation: To maximize the yield, cool the mixture in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting "oiling out" during crystallization.
Caption: A step-by-step experimental workflow for controlled cooling crystallization.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Improving crystal quality of 4-Phenylpiperidin-4-ol for X-ray crystallography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the crystal quality of 4-Phenylpiperidin-4-ol for X-ray crystallography.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals are forming. | The solution is not supersaturated. | - Concentrate the solution by slow evaporation of the solvent. - If using a solvent mixture, slowly add an anti-solvent (a solvent in which the compound is less soluble). - Reduce the temperature of the solution by placing it in a refrigerator or cold bath. |
| Nucleation has not occurred. | - Scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful crystallization.[1] | |
| The compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too fast. | - Add a small amount of solvent to dissolve the oil, then allow the solution to cool more slowly. - Try a different solvent or solvent system. Oiling out can be solvent-dependent. |
| The presence of impurities is depressing the melting point. | - Further purify the this compound sample before attempting crystallization. Techniques like column chromatography can be effective. | |
| Crystals are too small for X-ray diffraction. | Too many nucleation sites are present, leading to rapid growth of many small crystals. | - Filter the solution through a syringe filter (0.2 µm) into a clean, dust-free vial to minimize nucleation sites.[2] - Slow down the crystallization process by reducing the rate of evaporation (e.g., by covering the vial with parafilm and poking a few small holes) or by slowing the cooling rate.[3] |
| The compound is too soluble in the chosen solvent.[1] | - Select a solvent in which this compound has moderate solubility.[1] | |
| Crystals are of poor quality (e.g., needles, plates, intergrown). | The crystal growth is happening too quickly. | - Slow down the rate of crystallization. Slower growth often leads to more well-ordered, single crystals.[3] |
| The solvent is not optimal. | - Experiment with different solvents or solvent mixtures. The choice of solvent can significantly influence crystal habit. For piperidine derivatives, ethanol or mixtures of ethanol and ethyl acetate have been used successfully.[4] Toluene has also been noted to sometimes aid in the growth of quality crystals for organic compounds.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent for this compound?
A1: A good starting point is to use a solvent in which this compound is moderately soluble.[1] For piperidine-based compounds, ethanol and ethanol/ethyl acetate mixtures are often good choices.[4] A systematic approach involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.
Solvent Screening Table for this compound
| Solvent | Polarity Index | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling? (Yes/No/Oil/Precipitate) |
|---|---|---|---|---|
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Diethyl Ether | 2.8 | |||
| Dichloromethane | 3.1 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Isopropanol | 3.9 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 |
| Water | 10.2 | | | |
Q2: How pure does my this compound sample need to be for successful crystallization?
A2: The higher the purity, the better the chances of growing high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction data. It is recommended to purify your compound as much as possible before attempting crystallization.
Q3: What are the most common and effective crystallization techniques for organic compounds like this compound?
A3: The three most common and effective techniques are:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, gradually increasing the concentration and leading to crystallization.[1]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]
Q4: My crystals appear to be solvent-free. Do I still need to keep them in the mother liquor before analysis?
A4: It is best practice to leave the crystals in their growth solution until you are ready for X-ray diffraction.[8] Many crystals, even if they appear dry, can contain solvent molecules within their crystal lattice. Removing them from the mother liquor can cause the crystals to degrade or lose their crystallinity.[8]
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial to create a nearly saturated solution.
-
Filter the solution using a syringe filter into a new, clean vial to remove any dust or particulate matter.
-
Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial periodically over several days to weeks for crystal growth.
Protocol 2: Vapor Diffusion (Solvent/Anti-solvent)
-
In a small vial (e.g., a 1 mL vial), dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone).
-
In a larger vial (e.g., a 4 mL vial), add 1-2 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent, e.g., hexane, diethyl ether).
-
Carefully place the small, open vial inside the larger vial, ensuring the liquids do not mix.
-
Seal the larger vial tightly with a cap.
-
Allow the setup to stand undisturbed. The anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization.
Visual Guides
References
- 1. How To [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. unifr.ch [unifr.ch]
- 8. reddit.com [reddit.com]
Addressing incomplete reactions in the derivatization of 4-Phenylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the derivatization of 4-Phenylpiperidin-4-ol, with a focus on overcoming incomplete reactions.
Troubleshooting Guide: Incomplete Reactions
This guide is designed to help you identify and resolve common issues encountered during the derivatization of this compound.
Q1: My N-alkylation reaction shows a low yield with significant unreacted starting material. What are the likely causes and solutions?
A1: Low conversion in N-alkylation reactions is a frequent issue. A systematic approach to troubleshooting can often identify the root cause.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. For some less reactive alkyl halides, heating to 60-80 °C may be necessary.[1][2]
-
Reagent Stoichiometry and Quality: Ensure that the alkylating agent is used in a slight excess (typically 1.1-1.5 equivalents).[2] Also, verify the purity and reactivity of your alkylating agent, as degradation can occur during storage.
-
Improper Base Selection: A base that is too weak may not sufficiently deprotonate the piperidine nitrogen, leading to a slow or incomplete reaction. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than carbonate bases for achieving complete conversion.[3]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the rate of S(_N)2 reactions.[4] Protic solvents can solvate the nucleophile, reducing its reactivity.
Q2: I am observing both N-alkylated and O-alkylated products in my reaction mixture. How can I improve the selectivity for N-alkylation?
A2: The formation of both N- and O-alkylated products arises from the ambident nucleophilic nature of this compound. The nitrogen of the piperidine ring and the oxygen of the hydroxyl group can both be alkylated. Controlling this regioselectivity is a classic synthetic challenge.[2][5]
-
Harnessing HSAB Theory: Nitrogen is generally a softer nucleophile than oxygen.[6] According to Hard and Soft Acid and Base (HSAB) theory, soft nucleophiles react more readily with soft electrophiles. Alkylating agents with softer leaving groups, such as iodides and bromides, tend to favor N-alkylation.[6] Conversely, harder alkylating agents like those with triflate or tosylate leaving groups may show increased O-alkylation.[6]
-
Solvent and Base Effects: Polar aprotic solvents generally favor N-alkylation.[2] The choice of base can also influence the outcome. Using a strong, non-nucleophilic base can help to selectively deprotonate the more acidic proton, though in the case of this compound, the pKa values of the N-H and O-H protons must be considered in the context of the reaction conditions.
Q3: My Mitsunobu reaction for O-alkylation is failing or giving low yields. What should I investigate?
A3: The Mitsunobu reaction is sensitive to several factors, and failure is often traced back to reaction conditions or reagent quality.[7]
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the reactive intermediates.[7] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Purity and Addition Order: The purity of the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh(_3)) is crucial for optimal yields.[7] PPh(_3) can oxidize to triphenylphosphine oxide over time.[8] The order of addition can also be important. Typically, the alcohol, nucleophile (e.g., a carboxylic acid), and PPh(_3) are mixed before the slow, cooled addition of DEAD/DIAD.[9]
-
Acidity of the Nucleophile: The nucleophile should generally have a pKa of less than 13 to effectively protonate the betaine intermediate and prevent side reactions where the azodicarboxylate acts as the nucleophile.[9][10]
-
Stoichiometry: In some cases, particularly with challenging substrates, using an excess of PPh(_3) and DEAD/DIAD (e.g., 1.5 equivalents or more) may be necessary to drive the reaction to completion.[8]
Q4: My reaction is producing significant amounts of an elimination byproduct (alkene). How can this be avoided?
A4: Alkene formation is a result of a competing E2 elimination reaction, which is common when using secondary or tertiary alkyl halides as alkylating agents.[3][11]
-
Choice of Alkylating Agent: The Williamson ether synthesis and related N-alkylation reactions work best with primary alkyl halides.[11] Secondary halides often give a mixture of substitution and elimination products, while tertiary halides almost exclusively yield the elimination product.[11][12]
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 substitution pathway over the E2 elimination pathway.[4]
-
Base Selection: Using a less sterically hindered base can sometimes reduce the rate of elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing the secondary amine and tertiary alcohol of this compound?
A1: The two primary sites for derivatization are the secondary amine (piperidine nitrogen) and the tertiary alcohol (hydroxyl group).
-
N-Derivatization:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom, typically via an S(_N)2 reaction with an alkyl halide in the presence of a base.[2] This is a key method for modulating the pharmacological properties of piperidine-based compounds.[2]
-
N-Acylation: Formation of an amide bond by reacting the nitrogen with an acylating agent like an acid chloride or anhydride, or by using peptide coupling reagents.[13][14]
-
-
O-Derivatization:
-
Williamson Ether Synthesis: This method involves deprotonating the hydroxyl group to form an alkoxide, which then reacts with a primary alkyl halide to form an ether.[4][11]
-
Mitsunobu Reaction: A versatile method for converting the alcohol into various functional groups, including ethers and esters, with an inversion of stereochemistry if the carbinol center were chiral.[9][10] It uses triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[9]
-
Q2: How can I effectively monitor the progress of my derivatization reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation byproducts from unnecessarily long reaction times or high temperatures.
Q3: What are the best practices for purifying this compound derivatives?
A3: The purification method depends on the properties of the derivative and the impurities present.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[15] For example, in a Mitsunobu reaction, chromatography is often required to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts.[7]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent technique for achieving high purity.[16] Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.
-
Acid-Base Extraction: For derivatives that retain a basic nitrogen, an acid-base extraction can be used to separate them from neutral organic impurities. The product can be extracted into an aqueous acid layer, which is then washed, basified, and re-extracted with an organic solvent.
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation Selectivity
This table provides a generalized summary of how different reaction conditions can influence the outcome when alkylating this compound with a primary alkyl bromide. Yields are illustrative.
| Parameter | Condition A | Condition B | Condition C |
| Base | K(_2)CO(_3) (weak) | NaH (strong) | Cs(_2)CO(_3) (strong, soft cation) |
| Solvent | Ethanol (protic) | THF (aprotic) | Acetonitrile (polar aprotic) |
| Temperature | 50 °C | 25 °C | 25 °C |
| Illustrative N-Alkylation Yield | ~40% | ~85% | ~90% |
| Illustrative O-Alkylation Yield | ~15% | <5% | <5% |
| Unreacted Starting Material | ~45% | ~10% | ~5% |
Table 2: Comparison of Common Derivatization Methods
| Method | Target Site | Key Reagents | Advantages | Common Issues |
| N-Alkylation | Nitrogen | Alkyl Halide, Base | Robust, wide range of alkyl groups can be introduced | Regioselectivity (N- vs O-alkylation), overalkylation (for primary amines).[2][17] |
| N-Acylation | Nitrogen | Acid Chloride, Coupling Reagent | High yields, stable amide bond formation | Racemization (if chiral centers are present), handling of sensitive acylating agents.[14][18] |
| Mitsunobu Reaction | Oxygen | PPh(_3), DEAD/DIAD, Nucleophile | Mild conditions, stereochemical inversion, broad scope | Sensitive to water, byproduct removal can be difficult.[7][9] |
| Williamson Ether Synthesis | Oxygen | Base, Alkyl Halide | Cost-effective, well-established | Requires strong base, limited to primary alkyl halides due to competing elimination reaction.[4][11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add a base such as potassium carbonate (2.0 eq.).
-
Reagent Addition: Add the desired alkyl halide (1.2 eq.) to the suspension.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) for 4-24 hours.[2] Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Protocol 2: General Procedure for O-Alkylation via Mitsunobu Reaction
-
Reaction Setup: Dissolve this compound (1.0 eq.), a suitable nucleophile (e.g., a carboxylic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise to the cooled mixture.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.[7] Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts and isolate the desired ether or ester product.[7]
Visualizations
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Caption: Competing N-alkylation and O-alkylation pathways.
Caption: Simplified general mechanism of the Mitsunobu reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. chemrevlett.com [chemrevlett.com]
- 17. thalesnano.com [thalesnano.com]
- 18. researchgate.net [researchgate.net]
Side reaction prevention in the synthesis of 4-aryl-4-hydroxypiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of 4-aryl-4-hydroxypiperidines.
General FAQs
Q1: What are the primary synthetic routes to 4-aryl-4-hydroxypiperidines?
A1: The three main synthetic strategies for obtaining 4-aryl-4-hydroxypiperidines are:
-
Grignard Reaction: The addition of an aryl magnesium halide (Grignard reagent) to a protected 4-piperidone derivative.
-
Aza-Prins Cyclization: An acid-catalyzed cyclization of a homoallylic amine with an aldehyde.
-
Palladium-Catalyzed Cross-Coupling Reactions: Typically a Suzuki or Negishi coupling of a piperidine-derived organometallic species with an aryl halide.
Q2: Why is protection of the piperidine nitrogen necessary?
A2: The secondary amine of the piperidine ring is nucleophilic and can react with various reagents used in the synthetic sequence. Protecting the nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, prevents side reactions such as N-alkylation or reaction with the Grignard reagent.
Troubleshooting Guide: Grignard Reaction
The addition of an aryl Grignard reagent to an N-protected 4-piperidone is a widely used method. However, several side reactions can occur.
Problem 1: Low yield of the desired tertiary alcohol and recovery of starting 4-piperidone.
-
Possible Cause: Enolization of the 4-piperidone by the Grignard reagent, which acts as a strong base. This is more prevalent with sterically hindered ketones or Grignard reagents.
-
Solution:
-
Lower the reaction temperature: Perform the Grignard addition at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over enolization.
-
Use of additives: Add a Lewis acid such as cerium(III) chloride (CeCl₃) to the ketone before adding the Grignard reagent. CeCl₃ is believed to increase the electrophilicity of the carbonyl carbon and suppress enolization.
-
Inverse addition: Slowly add the ketone solution to the Grignard reagent solution to maintain an excess of the nucleophile.
-
Problem 2: Formation of a reduced product (a secondary alcohol) instead of the tertiary alcohol.
-
Possible Cause: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.
-
Solution:
-
Choice of Grignard reagent: If possible, use a Grignard reagent without β-hydrogens.
-
Low temperature: This side reaction is less favorable at lower temperatures.
-
Problem 3: Inconsistent reaction initiation.
-
Possible Cause: The magnesium metal surface may be coated with magnesium oxide, preventing the reaction with the aryl halide.
-
Solution:
-
Activation of Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or sonication to activate the magnesium turnings.
-
Ensure anhydrous conditions: All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used, as Grignard reagents are highly sensitive to moisture.
-
Quantitative Data: Grignard Reaction
| Aryl Grignard Reagent | N-Protecting Group | Additive | Temperature (°C) | Yield (%) of 4-Aryl-4-hydroxypiperidine | Reference |
| Phenylmagnesium bromide | Boc | None | 0 to RT | ~70-85 | General Literature |
| 4-Fluorophenylmagnesium bromide | Boc | None | -78 to RT | ~80-90 | [1] |
| Phenylmagnesium bromide | Boc | CeCl₃ | -78 | >90 | General Literature |
Experimental Protocol: Grignard reaction with N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.
-
Slowly add a solution of the aryl bromide (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and warm.
-
Maintain a gentle reflux until most of the magnesium is consumed.
-
-
Addition to Piperidone:
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 12 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for the Grignard synthesis of 4-aryl-4-hydroxypiperidines.
Troubleshooting Guide: Aza-Prins Cyclization
The aza-Prins cyclization offers a convergent approach to substituted piperidines.
Problem: Formation of a five-membered ring (pyrrolidine) instead of the desired six-membered ring (piperidine).
-
Possible Cause: The stability of the intermediate carbocation and steric factors during the cyclization can influence the ring size.
-
Solution:
-
Substituent Effects: The nature of the substituents on the homoallylic amine can direct the cyclization. Careful selection of substrates is crucial.
-
Lewis Acid: The choice of Lewis acid can influence the reaction pathway. Indium trichloride has been reported to be effective in promoting the formation of piperidines.[2]
-
Problem: Low diastereoselectivity.
-
Possible Cause: The geometry of the iminium ion intermediate and the approach of the nucleophile determine the stereochemical outcome.
-
Solution:
-
Reaction Conditions: Diastereoselectivity can be sensitive to the choice of acid catalyst, solvent, and temperature. Systematic optimization of these parameters may be required.
-
Substrate Control: The stereochemistry of the substituents on the starting materials can influence the stereochemical outcome of the cyclization.
-
Quantitative Data: Aza-Prins Cyclization
| Homoallylic Amine Substituent | Aldehyde | Catalyst | Yield (%) of 4-Hydroxypiperidine | Reference |
| N-Tosyl | Various | InCl₃ | 50-85 | [2] |
| N-Alkyl | Formaldehyde | TFA | 79-82 | [3] |
Experimental Protocol: Aza-Prins Cyclization for 4-Hydroxypiperidines
Materials:
-
N-protected homoallylic amine
-
Aldehyde
-
Lewis acid (e.g., InCl₃) or Brønsted acid (e.g., TFA)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the N-protected homoallylic amine (1.0 eq) in anhydrous dichloromethane, add the aldehyde (1.2 eq).
-
Add the acid catalyst (e.g., 10 mol% InCl₃ or 1.0 eq TFA) at the appropriate temperature (ranging from 0 °C to reflux, depending on the specific substrates and catalyst).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Reaction pathway of the aza-Prins cyclization.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Suzuki and Negishi couplings are powerful methods for forming the C-C bond between the piperidine and aryl moieties.
Problem: Low yield of the coupled product.
-
Possible Cause:
-
Inefficient catalyst activity.
-
Decomposition of the organometallic reagent.
-
Side reactions of the aryl halide.
-
-
Solution:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands often improve catalytic activity.
-
Base Selection (Suzuki Coupling): The base plays a crucial role in the transmetalation step. A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) should be screened.
-
Anhydrous and Inert Conditions: Organometallic reagents used in these couplings are sensitive to air and moisture. Reactions should be performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents.
-
Problem: Homocoupling of the aryl halide or the organometallic reagent.
-
Possible Cause: This side reaction can occur, particularly at higher temperatures or with less active catalysts.
-
Solution:
-
Optimize Catalyst and Ligand: A more active catalyst system can promote the desired cross-coupling over homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Quantitative Data: Palladium-Catalyzed Cross-Coupling
| Coupling Type | Piperidine Substrate | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |
| Negishi | 4-(N-Boc-piperidyl)zinc iodide | Various aryl halides | Cl₂(dppf)Pd/Cu(I) | 60-90 | [4] |
| Suzuki | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | Various aryl bromides | Pd(PPh₃)₄ | 70-95 | General Literature |
Experimental Protocol: Suzuki Coupling
Materials:
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DME, toluene, and water mixture)
Procedure:
-
In a flask, combine the piperidine boronic ester (1.0 eq), aryl bromide (1.1 eq), palladium catalyst (e.g., 3-5 mol%), and base (2.0 eq).
-
Degas the solvent mixture (e.g., toluene/ethanol/water) and add it to the flask under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
References
Methods for removing impurities from 4-Phenylpiperidin-4-ol preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Phenylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the Grignard reaction between a protected 4-piperidone (like N-Boc-4-piperidone) and phenylmagnesium bromide. Potential impurities from this synthesis include:
-
Unreacted Starting Materials:
-
N-protected 4-piperidone
-
Phenylmagnesium bromide and its quenched byproducts (e.g., biphenyl)
-
-
Byproducts of the Grignard Reaction:
-
Biphenyl: Formed from the coupling of the Grignard reagent.
-
Magnesium salts: Formed during the workup of the reaction.
-
-
Impurities from Deprotection (if applicable):
-
Byproducts from the removal of the N-protecting group.
-
Q2: My this compound appears to be degrading during silica gel column chromatography, leading to streaking on the TLC plate and low yields. What is happening and how can I prevent it?
This compound contains a basic piperidine nitrogen, which can interact strongly with the acidic surface of standard silica gel. This can lead to tailing, poor separation, and in some cases, degradation of the compound.[1]
Troubleshooting:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et₃N) or another volatile base to neutralize the acidic sites. Allow the slurry to stir for about 30 minutes before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. Reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water can also be a suitable alternative.[1]
-
Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column, thereby minimizing the chance of degradation.[1]
Q3: I am having difficulty inducing the crystallization of my purified this compound; it remains an oil. What steps can I take?
Oiling out during crystallization is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to initiate crystallization.[1]
-
Slow Cooling: Cool the solution slowly. Start at room temperature, then move it to a refrigerator (around 4°C), and if necessary, to a freezer (-20°C). Avoid rapid cooling, as this can promote the formation of an amorphous solid or oil.[1]
-
Solvent System Optimization: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2] Mixtures of solvents, such as ethyl acetate/hexanes or dichloromethane/petroleum ether, can also be effective.[3][4]
-
Salt Formation: If the freebase is resistant to crystallization, consider forming a salt, such as the hydrochloride salt. Salts often have higher melting points and are more crystalline.
Q4: How can I effectively remove non-basic impurities from my this compound sample?
Acid-base extraction is an effective method for removing non-basic or neutral impurities. The basic nitrogen of the piperidine ring allows for the selective extraction of the desired compound into an acidic aqueous phase, leaving non-basic impurities in the organic phase.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Broad Melting Point Range After Purification | Presence of residual impurities. | - Re-purify the compound using an alternative method (e.g., if column chromatography was used, try recrystallization).- Ensure the compound is thoroughly dried to remove residual solvent. |
| Single Spot on TLC, but Low Yield | - The compound may still be in the mother liquor after recrystallization.- Degradation of the compound on the chromatography column. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use deactivated silica gel or an alternative stationary phase for chromatography.[1] |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | - Optimize the mobile phase for column chromatography (e.g., use a shallower gradient).- Perform a second purification step (e.g., recrystallization after column chromatography). |
| Product is an Oil and Won't Solidify | - The compound may be "oiling out" instead of crystallizing.- Presence of impurities that inhibit crystallization. | - Try inducing crystallization by scratching, seeding, or slow cooling.[1]- Re-purify the sample to remove impurities that may be hindering crystallization. |
Quantitative Data Summary
The following table presents representative data for the purification of this compound, based on typical outcomes for similar compounds.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Flash Chromatography (Deactivated Silica Gel) | ~85% | >98% | 75-90% | Deactivation with triethylamine is crucial to prevent degradation.[1] |
| Flash Chromatography (Neutral Alumina) | ~85% | >98% | 80-95% | A good alternative to silica gel to avoid potential degradation.[1] |
| Recrystallization | >95% (from chromatography) | >99.5% | 85-95% | Highly effective for removing minor impurities after an initial purification step. |
| Acid-Base Extraction | ~85% | ~90-95% | 90-98% | Excellent for removing non-basic impurities but may not separate closely related basic byproducts. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 30 minutes.[1]
-
-
Column Packing:
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly.
-
Ensure the packed column is stable and does not have any cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate + 1% Et₃N).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Experiment with small amounts of the crude product to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature. Ethyl acetate or a mixture of ethyl acetate and hexanes are good starting points.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[5]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal growth.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Strategies to slow down crystallization for better crystal formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in crystallization. The focus is on strategies to slow down and control the crystallization process to achieve high-quality, single crystals suitable for applications such as X-ray diffraction.
Frequently Asked Questions (FAQs)
Q1: Why is it important to slow down the crystallization process?
Q2: What are the primary factors that control the rate of crystallization?
The rate of crystallization is primarily governed by the level of supersaturation, which is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[4][5] Key experimental factors that are manipulated to control supersaturation and, consequently, the crystallization rate include:
-
Temperature: Temperature affects both the solubility of the compound and the rate of solvent evaporation.[6][7]
-
Solvent System: The choice of solvent(s) and their properties (e.g., volatility, polarity) is critical.[1][8]
-
Presence of Additives or Impurities: These can act as either inhibitors or promoters of crystal growth.[10][11][12]
Q3: What is the relationship between supersaturation, nucleation, and crystal growth?
Supersaturation is the essential driving force for crystallization.[4] However, its level determines whether nucleation or growth dominates the process.
-
At high supersaturation , the rate of nucleation is much faster than the rate of crystal growth. This leads to the rapid formation of a large number of small crystals.[4][13]
-
At low supersaturation (within the "metastable zone") , the rate of crystal growth is faster than nucleation. This condition is ideal for growing large, high-quality single crystals, as existing nuclei will grow larger rather than new ones forming.[4][14]
The goal of most optimization strategies is to create and maintain a state of low supersaturation.
Troubleshooting Guides
This section addresses specific problems encountered during crystallization experiments.
Issue 1: My compound crystallizes too quickly, resulting in a fine powder or very small needles.
-
Cause: The solution is likely becoming supersaturated too quickly, leading to rapid nucleation that dominates crystal growth.[4][15] This can be caused by rapid solvent evaporation or fast cooling.[16] Excessive nucleation sites, such as dust or impurities, can also contribute.[17][18]
-
Solutions:
-
Reduce the Rate of Evaporation/Cooling: Slowing down the process is the most effective strategy.
-
Increase the Amount of Solvent: Start with a slightly more dilute solution. By adding 1-2 mL of extra solvent beyond the minimum required for dissolution at high temperature, you lower the initial supersaturation, which can slow down the onset of crystallization upon cooling.[16]
-
Filter the Hot Solution: Use a pre-warmed filter setup to remove any particulate matter that could act as unwanted nucleation sites.[14]
-
Maintain a Stable Temperature: Avoid placing the crystallization vessel in a location with temperature fluctuations or vibrations, as these can trigger nucleation.[17][19]
-
| Parameter | Rapid Crystallization (Undesirable) | Slow Crystallization (Desirable) | Effect on Crystal Quality |
| Cooling Rate | > 10°C / minute[9] | 0.1 - 1.0°C / minute[2] | Slower cooling allows for the formation of larger, more ordered, and purer crystals.[2] |
| Evaporation Rate | Open beaker, large surface area[3] | Vial with perforated cap, small surface area[3][17] | Slower evaporation maintains low supersaturation, favoring growth over nucleation.[4] |
| Supersaturation | High[4] | Low[4] | High supersaturation promotes nucleation leading to small crystals; low supersaturation favors growth, yielding larger crystals.[4][20] |
Issue 2: No crystals are forming, even after an extended period.
-
Cause: The solution may not have reached a sufficient level of supersaturation to induce nucleation.[21] This can happen if too much solvent was used initially.[22] Alternatively, the solution may be supersaturated, but there are no nucleation sites to initiate crystal growth.[23]
-
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside of the glass container below the surface of the solution with a glass rod. The microscopic imperfections created on the glass can serve as nucleation sites.[15][16]
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth and is a highly effective method to initiate crystallization.[16][18]
-
Increase Concentration: If the solution is undersaturated, you can slowly evaporate some of the solvent. Place the container in a desiccator or a fume hood to gently remove solvent until turbidity is observed or crystals begin to form.[1]
-
Cool the Solution Further: If using a cooling crystallization method, try moving the container to a colder environment (e.g., from room temperature to a refrigerator at 4°C).[19]
-
Issue 3: My compound separates from the solution as an oil instead of crystals ("oiling out").
-
Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the concentration of the solute is too high.[22] This is common for low-melting-point solids or highly impure samples.[16]
-
Solutions:
-
Re-dissolve and Add More Solvent: Gently warm the mixture to re-dissolve the oil. Then, add a small amount of additional "good" solvent to reduce the overall concentration and lower the saturation point. Allow the solution to cool again, but much more slowly.[16][22]
-
Lower the Crystallization Temperature: Try setting up the crystallization at a lower starting temperature. If you dissolved the compound at boiling, try dissolving it at a temperature just below boiling.
-
Change the Solvent System: The solubility properties of your compound may not be ideal in the chosen solvent. Try a solvent in which your compound is less soluble, or use a solvent/antisolvent system where the antisolvent is added very slowly.[1]
-
Key Experimental Protocols
1. Slow Evaporation
This is often the simplest and most successful method for air-stable compounds.[3][8]
-
Methodology:
-
Prepare a saturated or nearly-saturated solution of your compound in a suitable solvent (1-5 mL).[8]
-
Filter the solution to remove any insoluble impurities or dust.
-
Transfer the clear solution to a clean vial or small beaker.
-
Cover the container with aluminum foil or parafilm and pierce a few small holes in the covering.[3] The number of holes can be adjusted to control the evaporation rate (fewer holes for volatile solvents, more for less volatile ones).
-
Place the container in a vibration-free location and leave it undisturbed for several days to weeks.[8]
-
2. Slow Cooling
This method is ideal for compounds that have a significant difference in solubility at high and low temperatures.[24][25]
-
Methodology:
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at or near its boiling point.[19]
-
Ensure all solid has dissolved. If necessary, add a tiny amount of extra solvent.
-
Cover the flask to prevent rapid evaporation.
-
Place the flask into a large, insulated container (like a Dewar flask) filled with hot water that is slightly cooler than the solvent's boiling point.[3]
-
Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. Do not disturb the container during this period.[17]
-
3. Vapor Diffusion
This technique is excellent for milligram-scale quantities and offers fine control over the rate of crystallization.[1][26] It involves the slow diffusion of a volatile "antisolvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.[26]
-
Methodology:
-
Dissolve the compound in a small volume of a "good," less volatile solvent in a small, open vial.
-
Place this inner vial inside a larger, sealable container (e.g., a jar or a larger beaker).
-
Add a layer of a volatile "antisolvent" to the bottom of the larger container. Ensure the level of the antisolvent is below the top of the inner vial.[1]
-
Seal the outer container tightly. The antisolvent vapor will slowly diffuse into the sample solution, reducing the compound's solubility and inducing crystallization.[27][28]
-
For even slower diffusion, the entire setup can be placed in a refrigerator.[1]
-
References
- 1. unifr.ch [unifr.ch]
- 2. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencing.com [sciencing.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Crystallization process: how does crystallization work - MIRAI Intex GB | Mirai Intex [mirai-intex.com]
- 10. Additives and impurities (Chapter 13) - Industrial Crystallization [cambridge.org]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Crystal growth - Wikipedia [en.wikipedia.org]
- 19. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 20. Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. Crystallization - Wikipedia [en.wikipedia.org]
- 24. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 25. Cooling Crystallization - EVATHERM [evatherm.com]
- 26. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 27. hamptonresearch.com [hamptonresearch.com]
- 28. hamptonresearch.com [hamptonresearch.com]
Validation & Comparative
A Comparative Guide to 4-Phenylpiperidin-4-ol and its Analogs in Biological Assays
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4-Phenylpiperidin-4-ol and its analogs have garnered significant attention due to their diverse biological activities. This guide provides an objective comparison of the performance of this compound and related piperidine derivatives in various biological assays, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Analgesic and Opioid Receptor Activity
The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands, leading to the development of potent analgesics. The affinity and activity of these compounds at opioid receptors, particularly the mu-opioid receptor (MOR), are critical determinants of their analgesic efficacy.
Quantitative Comparison of Opioid Receptor Binding Affinity and Analgesic Potency
The following table summarizes the in vitro binding affinities (Ki) and in vivo analgesic potencies (ED50) of this compound and a selection of its analogs. Lower Ki and ED50 values indicate higher binding affinity and analgesic potency, respectively.
| Compound | Structure | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Analgesic Potency (ED50, mg/kg) | Reference |
| This compound | 4-hydroxy-4-phenylpiperidine | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | N/A |
| Pethidine (Meperidine) | N-methyl-4-phenyl-4-propionoxypiperidine | - | - | - | - | [1] |
| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | High affinity | Lower affinity than MOR | Lower affinity than MOR | Potent analgesic | [1] |
| Loperamide Analog | N-diphenylpropanol derivative of 4-arylpiperidin-4-ol | - | - | - | Antiproliferative activity noted | [2] |
| 4-Substituted Piperidine Analog 1 | 4-substituted piperidine with a lipophilic side chain | Improved potency compared to morphine | Balanced affinity with MOR | - | - | [3] |
| 4-Substituted Piperidine Analog 2 | 4-substituted piperazine with a lipophilic side chain | Improved potency compared to morphine | Balanced affinity with MOR | - | - | [3] |
Antimicrobial Activity
Recent studies have explored the potential of piperidine derivatives as antimicrobial agents. The incorporation of the this compound moiety into other chemical scaffolds has yielded compounds with promising antibacterial and antifungal activities.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a this compound derivative against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound Substituted Pyrazole (CHP) | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | |
| Escherichia coli | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Candida albicans | - | [4] | |
| Aspergillus niger | - | [4] |
Note: Specific MIC values for the this compound substituted pyrazole were not explicitly provided in the abstract, but the study reported "promising in vitro antifungal and antibacterial activities".
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Objective: To determine the Ki of a test compound for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound analog.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Objective: To determine the MIC of a 4-phenylpiperidine analog against bacterial or fungal strains.
Materials:
-
Test Compound: this compound analog.
-
Microorganism: Standardized inoculum of the test bacterium or fungus.
-
Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well Microtiter Plates.
-
Incubator.
-
Positive Control: A standard antibiotic or antifungal agent.
-
Negative Control: Growth medium without any compound.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include wells for positive control (microorganism with standard antimicrobial) and negative control (microorganism in broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Diagrams illustrating key biological processes and experimental procedures provide a clear and concise understanding of the underlying concepts.
Caption: Opioid Receptor Signaling Pathway.
Caption: Antimicrobial Susceptibility Testing Workflow.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Study of Halogenated 4-Phenylpiperidin-4-ols for Opioid Receptor Binding: A Guide for Drug Development Professionals
A detailed analysis of the structure-activity relationship (SAR) of halogenated 4-phenylpiperidin-4-ol derivatives offers crucial insights into how halogen substitution influences their binding affinity at opioid receptors. This guide provides a comparative overview of these compounds, supported by available experimental data, to inform the rational design of novel analgesic agents.
The this compound scaffold is a well-established pharmacophore in medicinal chemistry, forming the structural core of numerous potent opioid analgesics. Strategic modification of this core, particularly through halogenation of the phenyl ring, is a common and effective method to modulate the pharmacological profile of these molecules. The nature and position of the halogen substituent can significantly impact binding affinity, selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and metabolic stability.
This guide synthesizes available data to present a comparative analysis of the effects of different halogen substitutions (fluorine, chlorine, bromine, and iodine) at the para-position of the phenyl ring on opioid receptor binding.
Quantitative Comparison of Opioid Receptor Binding Affinity
| Compound | Halogen Substitution | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound (Parent Compound) | None | Data not available | Data not available | Data not available |
| 4-(4-Fluorophenyl)piperidin-4-ol | p-Fluoro | Data not available | Data not available | Data not available |
| 4-(4-Chlorophenyl)piperidin-4-ol | p-Chloro | Significant analgesic activity reported, specific Ki values not available | Significant analgesic activity reported, specific Ki values not available | Significant analgesic activity reported, specific Ki values not available |
| 4-(4-Bromophenyl)piperidin-4-ol | p-Bromo | Data not available | Data not available | Data not available |
| 4-(4-Iodophenyl)piperidin-4-ol | p-Iodo | Data not available | Data not available | Data not available |
Note: The lack of available quantitative binding data in a systematic, comparative format highlights a gap in the current medicinal chemistry literature. The analgesic activity reported for the chloro-derivative suggests interaction with opioid receptors, but without Ki values, a quantitative comparison is not possible.
Experimental Protocols
The determination of opioid receptor binding affinity is typically conducted using competitive radioligand binding assays.[1][2] The following is a generalized protocol representative of the methodology used to obtain the type of data required for a comparative study.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a halogenated this compound) for the human µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing a single recombinant human opioid receptor subtype (e.g., CHO-hMOR, HEK-hDOR, CHO-hKOR).[1]
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO (a selective agonist).[2]
-
For δ-opioid receptor: [³H]-DPDPE (a selective agonist).
-
For κ-opioid receptor: [³H]-U69,593 (a selective agonist).
-
-
Test Compounds: Halogenated this compound derivatives.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[2]
-
Scintillation Counter: For measuring radioactivity.[2]
Procedure:
-
Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a specific protein concentration.[2]
-
Assay Setup: The assay is typically performed in a 96-well plate in triplicate for each condition:
-
Total Binding: Contains assay buffer, radioligand, and membrane suspension.[2]
-
Non-specific Binding: Contains assay buffer, radioligand, a high concentration of naloxone, and membrane suspension.[2]
-
Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[2]
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.[1]
-
Filtration: The binding reaction is rapidly terminated by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[1][2]
-
Radioactivity Measurement: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.[2]
-
Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a sigmoidal competition curve.[2]
-
IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.[2]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Structure-Activity Relationship (SAR) Insights
While quantitative data is sparse, general principles of medicinal chemistry allow for predictions regarding the influence of halogen substitution on the this compound scaffold. Halogenation at the para-position of the phenyl ring can influence binding affinity through a combination of electronic and steric effects.
-
Electronic Effects: The electronegativity of the halogen atom can alter the electron density of the phenyl ring, which may affect its interaction with amino acid residues in the opioid receptor binding pocket.
-
Steric Effects: The size of the halogen atom (F < Cl < Br < I) can influence the overall conformation of the molecule and its fit within the binding site. A larger halogen may introduce steric hindrance, potentially decreasing binding affinity, or it could lead to favorable van der Waals interactions, thereby increasing affinity.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can affect its ability to cross the blood-brain barrier and may also influence its interaction with hydrophobic pockets within the receptor.
The interplay of these factors determines the overall effect of a particular halogen on opioid receptor binding affinity and selectivity.
Conclusion and Future Directions
The halogenated this compound scaffold remains a promising area for the discovery of novel opioid receptor modulators. While existing data indicates that halogenation can lead to significant analgesic activity, a systematic and comprehensive investigation into the comparative binding affinities of a homologous series of these compounds is warranted. Such a study would provide invaluable data for the drug development community, enabling a more precise understanding of the structure-activity relationships and facilitating the design of next-generation analgesics with improved potency and selectivity profiles. Future research should focus on synthesizing a complete series of para-halogenated (F, Cl, Br, I) 4-phenylpiperidin-4-ols and evaluating their binding affinities at µ, δ, and κ opioid receptors under standardized assay conditions. This would allow for a definitive and directly comparable dataset, which would be of significant benefit to researchers and scientists in the field of opioid drug discovery.
References
In Vivo Analgesic Efficacy of 4-Phenylpiperidin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of 4-Phenylpiperidin-4-ol derivatives, a class of synthetic opioids with significant potential in pain management. By presenting supporting experimental data from preclinical studies, this document aims to inform further research and development in this area. The 4-phenylpiperidine core is a well-established pharmacophore found in potent analgesics like fentanyl and meperidine, and its derivatives continue to be a subject of intense investigation for novel pain therapeutics.
Comparative Analysis of Analgesic Activity
The analgesic efficacy of this compound derivatives is typically evaluated in rodent models using various nociceptive assays. These tests measure the ability of a compound to reduce the response to a painful stimulus. Below are summaries of quantitative data from key in vivo studies.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model used to screen for peripherally and centrally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and a reduction in the number of writhes indicates an analgesic effect.
Table 1: Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Analgesia |
| Control (Vehicle) | - | 65.5 ± 2.3 | - |
| PD1 (4-(4'-bromophenyl)-4-piperidinol) | 10 | 15.3 ± 1.8 | 76.6 |
| PD3 | 10 | 10.8 ± 1.1 | 83.5 |
| PD5 | 10 | 12.5 ± 1.5 | 80.9 |
Data presented in this table is derived from a representative study and is intended for comparative purposes.
Hot Plate Test
The hot plate test is a thermal nociceptive model that primarily evaluates centrally acting analgesics. The test measures the latency of an animal's response to a heated surface, with an increase in latency indicating an analgesic effect.
Table 2: Comparative Analgesic Efficacy of this compound Derivatives and Morphine in the Hot Plate Test in Mice
| Compound | Dose (mg/kg, i.p.) | Latency Time (seconds, Mean ± SEM) at 60 min |
| Control (Saline) | - | 4.5 ± 0.5 |
| Morphine | 10 | 18.2 ± 1.8 |
| Derivative A | 10 | 12.5 ± 1.2 |
| Derivative B | 10 | 15.8 ± 1.5 |
| Derivative C | 10 | 9.7 ± 0.9 |
*p < 0.05 compared to control. Data is hypothetical and for illustrative purposes to demonstrate a typical comparative study format.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus, in this case, applied to the animal's tail. It is a spinal reflex that can be modulated by centrally acting analgesics.
Table 3: Analgesic Activity of 1,4-substituted Piperidine Derivatives in the Tail-Flick Test in Mice
| Compound | R | R' | Dose (mg/kg) | Mean Response Time (sec) ± SE at 90 min |
| 6a | H | Me | 50 | 5.00 ± 0.62 |
| 6b | Br | Me | 50 | 6.63 ± 0.92** |
| 6c | H | Me | 50 | 4.86 ± 0.64 |
| Morphine | - | - | 3 | Comparable to 6b at 50 mg/kg |
| Vehicle | - | - | - | Not specified |
**P < 0.05 in respect to vehicle. *P < 0.001 in respect to vehicle.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo analgesic assays cited.
Acetic Acid-Induced Writhing Test Protocol
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Test compounds, a standard analgesic (e.g., diclofenac sodium), or vehicle are administered orally or intraperitoneally.
-
Induction of Writhing: After a set absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a predetermined period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Hot Plate Test Protocol
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal is determined by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compounds, a standard analgesic (e.g., morphine), or vehicle are administered.
-
Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency time is calculated as an indicator of analgesic activity.
Tail-Flick Test Protocol
-
Animal Model: Rats or mice are used.
-
Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the tail.
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is also employed to prevent tissue injury.
-
Drug Administration: Test compounds, a standard analgesic, or vehicle are administered.
-
Post-Treatment Latency: The tail-flick latency is measured at different intervals after drug administration.
-
Data Analysis: The percentage of the maximal possible effect (% MPE) is often calculated to normalize the data.
Signaling Pathways and Experimental Workflows
The analgesic effects of this compound derivatives are primarily mediated through their interaction with the opioid receptor system, particularly the mu-opioid receptor (MOR).
Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.
The binding of a this compound derivative to the mu-opioid receptor initiates a signaling cascade. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of potassium channels. These events collectively result in a reduction of neuronal excitability and a decrease in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission. This ultimately produces the analgesic effect.
Caption: In Vivo Analgesic Screening Workflow.
The workflow for evaluating the analgesic potential of novel this compound derivatives begins with the synthesis of the compounds. These are then tested in appropriate animal models using established analgesic assays. The collected data is statistically analyzed and compared with the effects of standard analgesics to determine efficacy and potency. Structure-activity relationship studies are then conducted to identify the chemical moieties responsible for the observed analgesic activity, guiding the design of more effective and safer drug candidates.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Phenylpiperidin-4-ol Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Phenylpiperidin-4-ol, a key synthetic intermediate, is crucial for ensuring the quality and consistency of pharmaceutical products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis is a critical decision that depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of these two powerful analytical techniques for this compound analysis, supported by adaptable experimental protocols and performance data for related compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and GC-MS methods in the analysis of piperidine derivatives and similar compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds; the hydroxyl group in this compound makes it suitable for reverse-phase HPLC.[1][2] | Requires the analyte to be volatile and thermally stable. For this compound, derivatization may be necessary to increase volatility and improve peak shape.[1][3] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Selectivity | Moderate | High[4] |
| Matrix Effect | Prone to interference.[4] | Minimized with specific ion monitoring.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.[5][6]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid for MS compatibility.[5][6] A typical starting point could be a ratio of 30:70 (v/v) MeCN:Water.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detection at a suitable wavelength, likely around 254 nm due to the phenyl group.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high selectivity and is a powerful tool for identification and quantification. Derivatization may be required for this compound to improve its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[8]
-
Derivatization (if necessary): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inlet Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. If derivatization is performed, follow the specific protocol for the chosen reagent.
Method Validation and Cross-Validation Workflow
The following diagrams illustrate a typical workflow for analytical method validation and the logical process for cross-validating HPLC and GC-MS methods.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound will be dictated by the specific analytical needs. HPLC with UV detection offers a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary concern. On the other hand, GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level impurity analysis and in complex matrices, although it may require a derivatization step. The provided protocols and validation workflows serve as a comprehensive starting point for researchers to establish a method that is both accurate and reliable for its intended purpose. Cross-validation of both methods is essential when data from both techniques are to be used interchangeably to ensure data integrity and consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Binding Affinity of 4-Phenylpiperidine Derivatives to Opioid Receptor Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various 4-phenylpiperidine derivatives to mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The information is supported by experimental data to facilitate informed decisions in drug design and pharmacological research.
The 4-phenylpiperidine scaffold is a core structural motif in a significant class of opioid receptor ligands, most notably the potent analgesic fentanyl and its analogs. These synthetic opioids primarily exert their effects through interaction with the µ-opioid receptor, but their affinity for δ and κ subtypes can influence their overall pharmacological profile, including side effects and therapeutic potential. Understanding the comparative binding affinity of these derivatives is crucial for developing novel analgesics with improved safety and efficacy.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of selected 4-phenylpiperidine derivatives for the µ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.[1]
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Fentanyl | 1.35[2] | Low Affinity[2] | Low Affinity[2] |
| Carfentanil | 0.024 (human), 0.051 (rat)[3] | 3.3 (human), 4.7 (rat)[3] | 43 (human), 13 (rat)[3] |
| Loperamide | 3[4] | 48[4] | 1156[4] |
| Meperidine | Phenylpiperidine derivative[1] | Phenylpiperidine derivative[1] | Phenylpiperidine derivative[1] |
| LY255582 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) | 0.6[5] | 39[5] | 1.8[5] |
| Compound 4 (trans-3,4-dimethyl-4-(3-methoxyphenyl)piperidine) | 16[5] | 160[5] | 13[5] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the 4-phenylpiperidine derivative) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific opioid receptor subtype.
Representative Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing a single subtype of human opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or from brain tissue homogenates (e.g., guinea pig brain).
2. Assay Components:
-
Receptor Source: Prepared cell membranes or brain homogenates.
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ). The concentration of the radioligand is typically kept at or near its dissociation constant (Kd).
-
Test Compound: The 4-phenylpiperidine derivative of interest, prepared in a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone) is used to determine the amount of non-specific binding of the radioligand.
3. Incubation:
-
The assay components are combined in microplates and incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
5. Washing:
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
6. Radioactivity Measurement:
-
The radioactivity retained on the filters is measured using a scintillation counter.
7. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for G-protein coupled opioid receptors, a typical experimental workflow for determining binding affinity, and the logical relationship of comparative binding affinities.
Caption: Canonical signaling pathway of a G-protein coupled opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of comparative binding affinities.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carfentanil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
In Vitro Antifungal Activity of 4-Phenylpiperidin-4-ol Substituted Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Among the promising candidates are pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. This guide focuses on the in vitro antifungal potential of 4-Phenylpiperidin-4-ol substituted pyrazoles, offering a comparative analysis against established antifungal drugs, detailed experimental protocols for validation, and visual representations of the scientific workflow.
A recently synthesized this compound substituted pyrazole, referred to as CHP, has demonstrated promising in vitro antifungal and antibacterial properties. This activity is attributed to the presence of the this compound moiety, which may enhance the lipid absorption rate, thereby improving its pharmacological efficacy.[1] While the qualitative assessment indicates strong antifungal potential, a detailed quantitative comparison through Minimum Inhibitory Concentration (MIC) values against a broad panel of fungal species is not yet publicly available in the reviewed literature.
Comparative Antifungal Activity
An objective comparison of the antifungal efficacy of a novel compound requires the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. This data is then compared against the MIC values of standard antifungal agents tested under identical conditions.
While specific MIC values for the this compound substituted pyrazole (CHP) are not available in the published literature, the following table provides a template for such a comparison. It includes typical MIC ranges for commonly used antifungal drugs against key fungal pathogens, illustrating how the performance of a new compound would be benchmarked.
| Fungal Species | This compound Substituted Pyrazole (CHP) (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | Data not available | 0.25 - 2 | 0.03 - 0.125 | 0.125 - 1 |
| Aspergillus niger | Data not available | >64 | 0.5 - 2 | 0.5 - 2 |
| Trichophyton rubrum | Data not available | 0.25 - 8 | 0.03 - 0.25 | 0.125 - 2 |
| Cryptococcus neoformans | Data not available | 2 - 16 | 0.06 - 0.5 | 0.125 - 1 |
Note: The MIC values for the comparator drugs are approximate ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
To ensure the reproducibility and validity of in vitro antifungal activity studies, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (e.g., Candida albicans)
This method is a standard for determining the MIC of an antifungal agent against yeast isolates.
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure viability and purity.
-
A suspension of the yeast is prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The standardized suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Preparation of Antifungal Dilutions:
-
The this compound substituted pyrazole and comparator antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
Growth control (medium and inoculum without drug) and sterility control (medium only) wells are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
-
Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus niger)
This method is adapted for molds and requires the preparation of a spore suspension.
-
Inoculum Preparation:
-
The mold is cultured on Potato Dextrose Agar (PDA) to encourage sporulation.
-
Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The spore suspension is filtered to remove hyphal fragments, and the concentration is adjusted using a hemocytometer.
-
-
Antifungal Dilution, Inoculation, and Incubation:
-
The procedure for preparing antifungal dilutions and inoculating the microtiter plates is similar to that for yeasts.
-
Incubation conditions may vary depending on the fungal species but are typically at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC for molds is often defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth (no visible growth).
-
Visualizing the Experimental Workflow
To provide a clear overview of the in vitro validation process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Signaling Pathway Inhibition (Hypothetical)
While the precise mechanism of action for this compound substituted pyrazoles is still under investigation, many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The diagram below illustrates a potential target within this pathway.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
References
Comparative Neuroreceptor Affinity of 4,4-Diphenylpiperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroreceptor affinity of 4,4-diphenylpiperidine derivatives and related analogues. The information is presented to facilitate the objective assessment of these compounds' performance against various neuroreceptor targets, supported by experimental data and detailed methodologies.
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at various neuroreceptors. These derivatives have shown a wide range of binding affinities for dopamine, opioid, and sigma receptors, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders. This guide summarizes the binding affinities of representative 4,4-diphenylpiperidine and related derivatives, details the experimental protocols for their determination, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of various 4,4-diphenylpiperidine and related derivatives for dopamine, opioid, and sigma receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Selectivity (D2/D3/D4) |
| Pridopidine | low affinity | - | - | Dopaminergic stabilizer |
| 4-Fluorophenyl derivative | - | - | 5.5 | High D4 affinity |
| 4-Cyano-3-fluorophenoxy derivative | - | - | 21 | Potent D4 ligand |
| 4-N-linked-heterocyclic piperidine | >300-fold selective for hD4 | >300-fold selective for hD4 | 5.2 | High D4 selectivity |
Table 2: Opioid Receptor Binding Affinities
| Compound | µ-Opioid Receptor (MOR) (Ki/Ke, nM) | δ-Opioid Receptor (DOR) (Ki/Ke, nM) | κ-Opioid Receptor (KOR) (Ki/Ke, nM) | Functional Activity |
| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | 8.47 | 34.3 | 36.8 | Antagonist |
| N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidine | 0.88 | 13.4 | 4.09 | Antagonist |
| 1-R-4,4-diphenylpiperidines | Pharmacologically relevant | Pharmacologically relevant | - | - |
| 4-substituted piperidines/piperazines | Low nanomolar | Low nanomolar | - | MOR agonist/DOR antagonist |
Table 3: Sigma Receptor Binding Affinities
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ1/σ2) |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96-fold |
| (+)-pIV | 1.30 | 20.4 | ~16-fold |
| Haloperidol | 13.5 | - | - |
| (+)-Pentazocine | 19.9 | - | - |
| Phenylpiperazine/4-phenylpiperidine derivatives | 1-10 | - | High σ1 affinity |
Experimental Protocols: Radioligand Binding Assays
The determination of in-vitro binding affinities for these compounds predominantly relies on radioligand displacement assays.[1] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
General Protocol for Radioligand Displacement Assay
1. Membrane Preparation:
-
Tissue/Cell Source: Appropriate tissues (e.g., rat or guinea pig brain homogenates) or cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are used.[1][2]
-
Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.[1]
2. Binding Assay:
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]spiperone for D2 receptors, or [³H]DAMGO for µ-opioid receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[3][4][5]
-
Total and Non-specific Binding: "Total binding" is determined in the absence of a competing ligand, while "non-specific binding" is measured in the presence of a high concentration of a known saturating unlabeled ligand.[3]
-
Incubation Conditions: The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[3]
3. Separation of Bound and Free Ligand:
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[1]
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.[1]
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the neuroreceptors discussed.
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Guide to Novel 4-Phenylpiperidine Derivatives for Sigma Receptors
For researchers, scientists, and drug development professionals, the quest for selective sigma receptor ligands is a critical endeavor in the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides an objective comparison of novel 4-phenylpiperidine derivatives, focusing on their binding selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, supported by experimental data and detailed methodologies.
The 4-phenylpiperidine scaffold has proven to be a versatile template for developing potent and selective sigma receptor ligands. Minor structural modifications can significantly impact binding affinity and selectivity, offering a pathway to fine-tune pharmacological profiles. This guide delves into the specifics of these structure-activity relationships, presenting quantitative data to facilitate informed decisions in drug discovery projects.
Comparative Binding Affinity of Novel 4-Phenylpiperidine Derivatives
The selectivity of a compound for the σ₁ over the σ₂ receptor is a key determinant of its potential therapeutic application and off-target effect profile. The following tables summarize the binding affinities (Ki, in nM) and selectivity ratios for a series of recently developed 4-aroylpiperidines and their corresponding 4-(α-hydroxyphenyl)piperidine derivatives. Lower Ki values indicate higher binding affinity.
| Compound | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (Ki σ₂/σ₁) |
| 7a | 4"-F | 2.96 ± 0.5 | 221.64 ± 8.0 | 75 |
| 7c | 4"-Cl | 5.98 ± 0.41 | 554.03 ± 34.22 | 93 |
| 7e | 4"-Br | 1.63 ± 0.31 | >1000 | >613 |
| Spipethiane | - | 0.50 | 416 | 832 |
| (+)-Pentazocine | - | 3.58 ± 0.20 | 1923 | 537 |
Table 1: Binding Affinity of 4-Aroylpiperidine Analogues. Data sourced from a study on novel 4-aroylpiperidines.[1] Spipethiane and (+)-Pentazocine are included as reference compounds.
| Compound | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (Ki σ₂/σ₁) |
| 8a | 4"-F | 1.41 ± 0.22 | >854 | >606 |
| 8c | 4"-Cl | 2.49 ± 0.24 | >854 | >343 |
| 8e | 4"-Br | 8.12 ± 0.98 | >1000 | >123 |
| 8f | 4"-CH₃ | 1.99 ± 0.33 | >1000 | >503 |
Table 2: Binding Affinity of 4-(α-Hydroxyphenyl)piperidine Analogues. The reduction of the carbonyl group to a hydroxyl group influences both affinity and selectivity.[1]
Experimental Protocols
The data presented above was generated using standardized radioligand binding assays. Understanding the methodology is crucial for interpreting the results and for designing future experiments.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for σ₁ and σ₂ receptors.
Materials:
-
σ₁ Receptor Source: Membrane homogenates from guinea pig brains.
-
σ₂ Receptor Source: Membrane homogenates from rat liver.
-
σ₁ Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ ligand).[2]
-
σ₂ Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to prevent binding to σ₁ sites.
-
Test Compounds: Novel 4-phenylpiperidine derivatives.
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Membrane homogenates (approximately 300 µg of protein) are incubated with the respective radioligand at a concentration near its dissociation constant (Kd) and a range of concentrations of the test compound.[2]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizing Key Pathways and Processes
To better understand the context of sigma receptor research, the following diagrams illustrate a key signaling pathway and the experimental workflow for determining binding affinity.
References
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenylpiperidin-4-ol: A Guide for Laboratory Professionals
The proper disposal of 4-Phenylpiperidin-4-ol, a chemical intermediate used in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with general best practices for chemical waste management in research laboratories.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), potential hazards, and first-aid measures.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]
-
Respiratory Protection: If working with the powdered form or in a poorly ventilated area, use a NIOSH-approved respirator.[3]
Handling:
Step-by-Step Disposal Procedure
All laboratory chemical waste should be considered hazardous unless specifically determined to be non-hazardous.[5] The disposal of this compound must adhere to federal, state, and local regulations.[6][7]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[9]
-
Identify all contents by their full chemical names. Do not use abbreviations or chemical formulas.[11]
-
Indicate the approximate concentration or percentage of each component in the waste mixture.[11]
-
Record the date when waste was first added to the container (the accumulation start date).[11]
-
-
Accumulation and Storage:
-
Spill Management:
-
Final Disposal:
Quantitative Data Summary
For the disposal of chemical waste, certain quantitative limits and guidelines must be observed. The following table summarizes key quantitative data relevant to the disposal of this compound.
| Parameter | Guideline | Source |
| pH Range for Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste. | [9] |
| Flash Point for Ignitability | Liquids with a flash point < 140°F are considered ignitable hazardous waste. | [9] |
| SAA Storage Limit | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. | [5] |
| Acute Hazardous Waste Limit | A maximum of one quart of acute hazardous waste (P-listed) may be stored in an SAA. | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. peptide.com [peptide.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. purdue.edu [purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Phenylpiperidin-4-ol
Essential Safety and Handling Guide for 4-Phenylpiperidin-4-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 40807-61-2). Adherence to these protocols is essential for ensuring personal safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | Follow manufacturer's specifications for chemical resistance. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or irritation occurs, use a NIOSH/MSHA or EN 149 approved respirator with a particle filter. | Particle filter conforming to EN 143.[4] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting work, verify that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in Table 1 before handling the compound.[2][4][5]
-
Avoid the formation of dust during handling.[4]
-
Prevent all contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[4]
3. Storage:
4. In Case of Accidental Exposure (First Aid):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.[4]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
For solid waste, sweep or shovel the material into a suitable, closed container for disposal.[4][6]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound."
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.
4. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[2][4]
-
Do not allow the product to enter drains, soil, or other waterways.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely working with this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
